molecular formula C8H3ClF3NO B172225 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole CAS No. 114997-91-0

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B172225
CAS No.: 114997-91-0
M. Wt: 221.56 g/mol
InChI Key: USIZXRJQPABFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C8H3ClF3NO and its molecular weight is 221.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZXRJQPABFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556861
Record name 2-Chloro-5-(trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114997-91-0
Record name 2-Chloro-5-(trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is a crucial building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a variety of pharmacologically active compounds. The incorporation of the trifluoromethyl group often enhances metabolic stability and lipophilicity, making this scaffold attractive for developing new therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes to this compound, focusing on detailed experimental protocols, quantitative data, and reaction pathways.

Core Synthesis Pathway

The primary and most direct route for the synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 2-amino-4-(trifluoromethyl)phenol. The second, critical step is the cyclization of this intermediate using a phosgene equivalent to form the final product.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)phenol

The precursor, 2-amino-4-(trifluoromethyl)phenol, is synthesized via the catalytic hydrogenation of a nitrophenol derivative.

Experimental Protocol: A solution of 82.2 g of 2-nitro-4-(trifluoromethyl)phenol in 300 ml of ethanol is charged into a hydrogenation reactor. To this solution, 0.5 g of platinum oxide catalyst is added. The mixture is then hydrogenated under a pressure of 50 psig. To ensure the reaction proceeds to completion, fresh portions of the catalyst may be added periodically. The progress of the reaction should be monitored by an appropriate analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by crystallization from water to yield 2-amino-4-(trifluoromethyl)phenol.

Quantitative Data for Step 1:

ParameterValue
Starting Material2-nitro-4-(trifluoromethyl)phenol
ReagentsPlatinum oxide, Hydrogen gas
SolventEthanol
Pressure50 psig
PurificationCrystallization from water
Step 2: Synthesis of this compound

The cyclization of 2-amino-4-(trifluoromethyl)phenol to the target compound is achieved through a reaction with a phosgene equivalent, such as triphosgene. This reaction forms the oxazole ring and introduces the chloro-substituent at the 2-position.

Experimental Protocol: While a specific protocol for 2-amino-4-(trifluoromethyl)phenol is not detailed in the provided search results, a general and analogous procedure for the synthesis of 2-chlorobenzoxazoles from o-aminophenols using phosgene provides a reliable framework.[1]

In a suitable reaction vessel, 2-amino-4-(trifluoromethyl)phenol is suspended in an inert solvent, such as o-dichlorobenzene. The suspension is heated to approximately 120°C under a nitrogen atmosphere. Phosgene (or a molar equivalent of a solid phosgene source like triphosgene) is then introduced into the reaction mixture over a period of about 2 hours.[1] The reaction proceeds to form an intermediate, which is subsequently treated with a chlorinating agent like sulfuryl chloride or phosphorus pentachloride to yield the final product.[1]

For a more direct route using triphosgene, the 2-amino-4-(trifluoromethyl)phenol would be reacted with triphosgene in the presence of a base to facilitate the cyclization and chlorination in a one-pot manner.

General Quantitative Data for Analogous Reactions:

ParameterGeneral Value
Starting Materialo-aminophenol derivative
ReagentsPhosgene or Triphosgene, Chlorinating agent (e.g., SOCl₂, PCl₅)
Solvento-dichlorobenzene
Temperature120°C to 170°C

Reaction Pathways and Workflows

The synthesis of this compound can be visualized through the following reaction pathway and experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization and Chlorination 2_nitro_4_tfm_phenol 2-Nitro-4-(trifluoromethyl)phenol 2_amino_4_tfm_phenol 2-Amino-4-(trifluoromethyl)phenol 2_nitro_4_tfm_phenol->2_amino_4_tfm_phenol H₂, PtO₂ Ethanol, 50 psig target_compound This compound 2_amino_4_tfm_phenol->target_compound Phosgene or Triphosgene o-dichlorobenzene, 120°C

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start step1 Dissolve 2-nitro-4-(trifluoromethyl)phenol in Ethanol start->step1 step2 Add PtO₂ catalyst and hydrogenate at 50 psig step1->step2 step3 Filter to remove catalyst step2->step3 step4 Concentrate the filtrate step3->step4 step5 Crystallize from water to get 2-amino-4-(trifluoromethyl)phenol step4->step5 step6 Suspend 2-amino-4-(trifluoromethyl)phenol in o-dichlorobenzene step5->step6 step7 Heat to 120°C and add Phosgene/Triphosgene step6->step7 step8 Reaction work-up and purification step7->step8 end Obtain this compound step8->end

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a well-established process that relies on the catalytic hydrogenation of a nitrophenol precursor followed by a phosgene-mediated cyclization. While the general conditions are outlined in the literature, optimization of the second step for this specific substrate may be necessary to achieve high yields and purity. Researchers should pay close attention to the handling of hazardous reagents such as phosgene or its surrogates and ensure appropriate safety measures are in place. This guide provides a solid foundation for the synthesis of this important chemical intermediate for professionals in the field of drug development.

References

In-Depth Technical Guide: 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical identity, structural information, and key data relevant to its application in research and development.

Chemical Identity and Structure

CAS Number: 114997-91-0

Molecular Formula: C₈H₃ClF₃NO

This compound belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The incorporation of a trifluoromethyl group at the 5-position and a chlorine atom at the 2-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.

Structure:

Physicochemical Data

PropertyValueSource
Molecular Weight 221.56 g/mol Predicted
Boiling Point Not available-
Density Not available-
LogP Not available-

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in publicly available literature. However, general synthetic routes for 2-substituted benzoxazoles can be adapted. A common and effective method involves the cyclization of a corresponding 2-aminophenol derivative.

General Synthetic Approach: Cyclization of 2-Aminophenol

A plausible synthetic route would involve the reaction of 2-amino-4-(trifluoromethyl)phenol with a suitable chlorinating agent that also facilitates cyclization.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Characterization Data

Specific spectral data (NMR, MS, IR) for this compound is not widely published. However, the expected spectral characteristics can be inferred from structurally similar compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[2] Researchers synthesizing this compound should anticipate the following characterization data:

Technique Expected Observations
¹H NMR Aromatic protons exhibiting splitting patterns consistent with a trisubstituted benzene ring. Chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl and chloro groups, as well as the benzoxazole ring system.
¹³C NMR Resonances for eight distinct carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The chemical shifts of the aromatic and heterocyclic carbons will provide insight into the electronic environment of the molecule.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₈H₃ClF₃NO. The fragmentation pattern would likely show losses of Cl, CF₃, and potentially the entire oxazole ring.
FTIR Spectroscopy Characteristic absorption bands for C-Cl, C-F, C=N, and C-O stretching, as well as aromatic C-H and C=C vibrations.

Applications in Drug Discovery and Development

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with therapeutic potential.

Potential as a Scaffold for Kinase Inhibitors

A structurally related compound, 2-bromo-5-chlorobenzo[d]oxazole, has been utilized in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[5] This suggests that this compound could serve as a key building block for a similar class of compounds targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) like VEGFR-2 and indicates the potential point of inhibition by a derivative of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) P1 Phosphorylation Cascade Receptor->P1 ATP -> ADP P2 Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->P2 TF Transcription Factors P2->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Ligand Growth Factor (e.g., VEGF) Ligand->Receptor Inhibitor Benzoxazole Derivative Inhibitor->Receptor Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazole derivative.

References

Spectroscopic Characterization of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole. Due to the limited availability of experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and a theoretical analysis of Infrared (IR) and Mass Spectrometry (MS) data based on the compound's structure. This information is intended to serve as a valuable reference for the identification and characterization of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.9-8.1d~1.51HH-4
~7.7-7.9dd~8.5, ~1.51HH-6
~7.5-7.7d~8.51HH-7

Note: Predicted data is based on standard chemical shift values and substituent effects on the benzoxazole ring system. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~152-154C-2
~148-150C-7a
~141-143C-3a
~125-127 (q, J ≈ 33 Hz)C-5
~123-125 (q, J ≈ 272 Hz)-CF₃
~121-123 (q, J ≈ 4 Hz)C-6
~118-120 (q, J ≈ 4 Hz)C-4
~110-112C-7

Note: Predicted data is based on established chemical shift values for benzoxazole derivatives and the electronic effects of the chloro and trifluoromethyl substituents. The quartet (q) multiplicity for the carbons attached to or near the -CF₃ group is due to C-F coupling.

Table 3: Theoretical Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
1620-1580Medium-StrongC=N stretch (oxazole ring)
1500-1450StrongAromatic C=C stretch
1350-1100StrongC-F stretch (trifluoromethyl group)
1250-1200StrongAsymmetric C-O-C stretch (oxazole ring)
1050-1000MediumSymmetric C-O-C stretch (oxazole ring)
850-800StrongC-Cl stretch
850-750StrongOut-of-plane C-H bending

Note: These are expected characteristic absorption bands based on the functional groups present in the molecule.

Table 4: Theoretical Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
221/223High[M]⁺˙ (Molecular ion) with ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl
192/194Medium[M - CO - H]⁺
152Medium[M - CF₃]⁺
124Medium[M - CF₃ - CO]⁺

Note: The molecular weight of this compound is 221.56 g/mol .[1][2] The fragmentation pattern is predicted based on the stability of the benzoxazole ring and the common fragmentation pathways of halogenated and trifluoromethylated aromatic compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the FID with an appropriate window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a FT-IR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique (e.g., Gas Chromatography - GC or Liquid Chromatography - LC).

  • Ionization: Utilize an appropriate ionization technique. For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) is a common choice for GC-MS. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable.

  • Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor and inducing fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

    • Identify and assign major fragment ions to plausible structures.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Isotopic Pattern - Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

A logical workflow for the spectroscopic characterization of a chemical compound.

References

The Trifluoromethyl Group: A Key Player in the Biological Activity of Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (CF3) group into the benzoxazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding compounds with a wide spectrum of enhanced biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of trifluoromethylated benzoxazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Introduction to Trifluoromethylated Benzoxazoles

Benzoxazoles, heterocyclic compounds composed of a benzene ring fused to an oxazole ring, are recognized as "privileged structures" in drug discovery due to their ability to interact with a diverse range of biological targets. The addition of a trifluoromethyl group, a small, yet highly electronegative and lipophilic moiety, can dramatically influence the physicochemical and pharmacological properties of the parent benzoxazole molecule. This strategic trifluoromethylation can lead to improved metabolic stability, enhanced binding affinity to target proteins, and increased cell membrane permeability, ultimately resulting in more potent and effective therapeutic agents.

Synthesis of Trifluoromethylated Benzoxazoles

The synthesis of trifluoromethylated benzoxazoles can be achieved through several strategic approaches. A common method involves the condensation of an appropriately substituted 2-aminophenol with a trifluoromethyl-containing building block.

General Synthesis Protocol: Condensation of 2-Aminophenol with Trifluoroacetic Anhydride

A widely employed method for the synthesis of 2-(trifluoromethyl)benzo[d]oxazole involves the reaction of a 2-aminophenol with trifluoroacetic anhydride (TFAA) in the presence of a base.

Materials:

  • Substituted 2-aminophenol

  • Trifluoroacetic anhydride (TFAA)

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A base (e.g., Triethylamine (Et3N), Pyridine)

Procedure:

  • Dissolve the substituted 2-aminophenol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base to the solution while stirring.

  • Add trifluoroacetic anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography, TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(trifluoromethyl)benzoxazole derivative.

Biological Activities of Trifluoromethylated Benzoxazoles

The trifluoromethyl group significantly enhances the biological activities of benzoxazoles, leading to potent anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Trifluoromethylated benzoxazoles have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence of the CF3 group often leads to a substantial increase in anticancer potency compared to their non-fluorinated analogs.

Table 1: Anticancer Activity of Trifluoromethylated Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[1][2]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)3.09[1]
2-(2,3-dimethylphenyl)-6-nitrobenzoxazoleMDA-MB-231 (Breast)40.99
2-(4-isopropylphenyl)-5-nitrobenzoxazoleMDA-MB-231 (Breast)>100
2-(2,4-dimethylphenyl)-5-nitrobenzoxazoleMDA-MB-231 (Breast)>100
2-(2,4-dimethylphenyl)-6-nitrobenzoxazoleMDA-MB-231 (Breast)>100

Note: While not all compounds listed are strictly benzoxazoles, the data for the isoxazole derivatives highlights the significant contribution of the trifluoromethyl group to anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Trifluoromethylated benzoxazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the trifluoromethylated benzoxazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

Antimicrobial Activity

Trifluoromethylated benzoxazoles have also shown promising activity against a range of bacterial and fungal pathogens. The lipophilicity imparted by the CF3 group can facilitate the penetration of microbial cell membranes.

Table 2: Antimicrobial Activity of Trifluoromethylated Benzoxazole and Related Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
IITR00803 (nitrothiophene-benzoxazole)Salmonella spp.4-16[4]
IITR00803 (nitrothiophene-benzoxazole)Shigella flexneri4-16[4]
IITR00803 (nitrothiophene-benzoxazole)E. coli4-16[4]
Bromo and trifluoromethyl substituted pyrazoleS. aureus (some strains)0.78[5]
Bromo and trifluoromethyl substituted pyrazoleS. epidermidis1.56[5]
Bromo and trifluoromethyl substituted pyrazoleE. faecium0.78[5]
Trifluoromethyl-substituted pyrazoleMRSA (one strain)3.12[5]

Note: The table includes data for related trifluoromethylated heterocycles to illustrate the potential of this class of compounds.

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][6]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Trifluoromethylated benzoxazole compounds

  • Positive control antibiotic

  • Inoculum of the microorganism adjusted to a 0.5 McFarland standard

Procedure:

  • Prepare serial twofold dilutions of the trifluoromethylated benzoxazole compounds in the broth medium directly in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with microorganism, no compound), a negative control (broth only), and a control with a standard antibiotic.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][6]

Anti-inflammatory Activity

Trifluoromethylated benzoxazoles have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).

Table 3: Anti-inflammatory Activity of Trifluoromethylated Benzoxazole and Related Derivatives

CompoundTargetIC50 (µM)Reference
Compound 27 (1,2,3-triazole derivative with trifluoromethylbenzyl group)TNF-α7.83 ± 0.95[7]
Compound 27 (1,2,3-triazole derivative with trifluoromethylbenzyl group)IL-1β15.84 ± 0.82[7]
Benzoxazolone derivative 3dIL-65.43 ± 0.51[8]
Benzoxazolone derivative 3gIL-65.09 ± 0.88[8]
Benzoxazole derivative 62COX-20.04[9]
Benzoxazole derivative 61COX-20.2[9]

A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the COX-2 enzyme.[10][11]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • A detection reagent (e.g., a fluorometric probe that detects prostaglandin G2)

  • Trifluoromethylated benzoxazole compounds

  • A known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • In a 96-well plate, add the COX-2 enzyme, a cofactor, and the fluorometric probe.

  • Add the trifluoromethylated benzoxazole compounds at various concentrations to the wells. Include a positive control (Celecoxib) and a no-inhibitor control.

  • Pre-incubate the plate to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measure the fluorescence signal over time using a plate reader. The signal is proportional to the amount of prostaglandin G2 produced.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[10][11]

Mechanisms of Action and Signaling Pathways

The biological activities of trifluoromethylated benzoxazoles are mediated through various mechanisms and the modulation of key signaling pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

Several benzoxazole derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. The inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of these compounds.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TFMB Trifluoromethylated Benzoxazole TFMB->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by trifluoromethylated benzoxazoles.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism. Some benzoxazole derivatives are known to be agonists of the AhR. Upon activation, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of target genes, which can have immunomodulatory effects.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation TFMB Trifluoromethylated Benzoxazole (Ligand) TFMB->AhR_complex Binds to AhR XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Immune_Modulation Immune Modulation Gene_Transcription->Immune_Modulation Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 TFMB Trifluoromethylated Benzoxazole TFMB->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Anti_inflammatory Anti-inflammatory Effects HO1_Protein->Anti_inflammatory

References

The Benzoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of benzoxazole derivatives, from their initial synthesis in the late 19th century to their current status as key pharmacophores in modern drug discovery. The guide details seminal synthetic methodologies, presents quantitative biological activity data, and elucidates the mechanisms of action through key signaling pathways. Experimental protocols for the synthesis of pivotal benzoxazole derivatives are also provided to serve as a practical resource for researchers in the field.

Discovery and Historical Milestones

The history of benzoxazole chemistry dates back to the late 19th century. One of the earliest documented syntheses was reported in 1877 by the German chemist Albert Ladenburg, who prepared 2-phenylbenzoxazole by heating o-aminophenol with benzoic acid. This foundational work laid the groundwork for the exploration of this versatile heterocyclic system.

The timeline of significant developments in benzoxazole research includes:

  • 1877: Albert Ladenburg reports one of the first syntheses of a benzoxazole derivative, 2-phenylbenzoxazole.

  • Mid-20th Century: The emergence of benzoxazoles as potential therapeutic agents began with the discovery of the anti-inflammatory properties of certain derivatives. This led to the development of non-steroidal anti-inflammatory drugs (NSAIDs) containing the benzoxazole core.

  • 1972: The first naturally occurring benzoxazole alkaloids were reported, expanding the known chemical space and biological relevance of this scaffold.

  • Late 20th and Early 21st Century: A surge in research revealed the broad-spectrum biological activities of benzoxazole derivatives, including antimicrobial, antifungal, antiviral, and anticancer properties. This has led to the development of numerous investigational drugs and clinical candidates.

The versatility of the benzoxazole ring, which can be readily functionalized at various positions, has allowed for the creation of extensive libraries of compounds with a wide range of pharmacological profiles.

Synthetic Methodologies

The synthesis of the benzoxazole core primarily relies on the condensation of an o-aminophenol with a suitable electrophilic partner. Over the years, numerous methods have been developed to achieve this transformation with improved yields, milder reaction conditions, and greater substrate scope.

The Ladenburg Synthesis and Related Condensations

The classical Ladenburg synthesis involves the condensation of an o-aminophenol with a carboxylic acid at high temperatures. This method, while historically significant, often requires harsh conditions. Modern variations utilize coupling agents or acid catalysts to facilitate the reaction under milder conditions.

General Reaction Scheme:

Ladenburg_Synthesis reactants o-Aminophenol + Carboxylic Acid product 2-Substituted Benzoxazole reactants->product Heat / Acid Catalyst VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Apoptosis_Pathway Benzoxazole Benzoxazole Derivative Bax Bax Benzoxazole->Bax activates Bcl2 Bcl-2 Benzoxazole->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis PARP_Inhibition DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break DNA_SSB->DNA_DSB leads to PARP->DNA_SSB repairs Benzoxazole Benzoxazole Derivative Benzoxazole->PARP Cell_Death Cell Death in BRCA-deficient cells DNA_DSB->Cell_Death

A Technical Guide to the Physical Characteristics of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole, with CAS Number 114997-91-0, is a fluorinated heterocyclic compound.[1][2] Such benzoxazole derivatives are significant in medicinal chemistry and serve as versatile building blocks for the synthesis of more complex molecules, including potential therapeutic agents. An accurate understanding of its physical characteristics is fundamental for its application in chemical synthesis, reaction optimization, and for ensuring proper handling and storage. This guide provides a consolidated overview of its known physical properties, detailed experimental protocols for their determination, and workflow visualizations to aid researchers.

Core Physical and Chemical Properties

The properties of this compound have been compiled from various chemical data sources. While some characteristics are based on experimental data provided by suppliers, others, such as boiling point and density, are predicted values derived from computational models.

Data Summary Table

PropertyValueSource/Notes
CAS Number 114997-91-0[1][2][3][4]
Molecular Formula C₈H₃ClF₃NO[4][5][6]
Molecular Weight 221.56 g/mol [4][5][6]
Appearance Solid, Powder[4][6]
Color Pale lemon/gold[6]
Purity 96% - 98%[1][2][4]
Boiling Point 215.1 ± 35.0 °CPredicted[6]
Density 1.527 ± 0.06 g/cm³Predicted[6]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[5][6]

Experimental Protocols for Property Determination

The following sections outline standardized methodologies for the experimental determination of key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method using a melting point apparatus is a standard procedure.[7]

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., < 1°C) typically indicates high purity.

Determination of Boiling Point

For solid compounds, the boiling point is determined at reduced pressure to prevent thermal decomposition. However, the standard method for liquids involves simple distillation.[7] Given that the available boiling point is a prediction, this protocol would serve to verify it experimentally, assuming the compound is stable at that temperature.

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[7]

  • Sample Placement: A sample of the compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently.

  • Vapor Temperature Measurement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]

  • Data Recording: The temperature is recorded when the vapor temperature stabilizes during the collection of the distillate. This stable temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Assessment of Solubility

Determining the solubility profile in various solvents is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents should be selected, covering polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMSO, DMF), and non-polar (e.g., hexane, toluene) categories.

  • Procedure:

    • Add approximately 10-20 mg of this compound to a test tube.

    • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking.

    • Continue adding solvent up to a total volume of 1-2 mL.

  • Observation and Classification:

    • Soluble: The compound dissolves completely.

    • Partially Soluble: Some of the compound dissolves, but not all.

    • Insoluble: The compound does not visibly dissolve.

    • Observations should be made at room temperature and, if necessary, with gentle heating.

Visualizations

The following diagrams illustrate the logical workflow for characterizing the compound and the relationship between its chemical identity and its physical properties.

G cluster_0 Phase 1: Sample Reception & Initial Checks cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Compilation & Reporting A Receive Compound Sample B Verify CAS Number: 114997-91-0 A->B C Visual Inspection (Color & Form) B->C D Melting Point Determination C->D E Boiling Point (Distillation) C->E F Solubility Screening (Multiple Solvents) C->F G Density Measurement C->G H Compile Data into Table D->H E->H F->H G->H I Generate Technical Report H->I

Caption: Workflow for the physical characterization of a chemical compound.

G Compound This compound C₈H₃ClF₃NO MW Molecular Weight 221.56 g/mol Compound->MW Determines Appearance Appearance Solid, Pale Gold Powder Compound->Appearance Exhibits BP Boiling Point ~215.1 °C (Predicted) Compound->BP Has a Density Density ~1.527 g/cm³ (Predicted) Compound->Density Has a Storage Storage 2-8°C, Inert Gas Compound->Storage Requires

Caption: Relationship between compound identity and its physical properties.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document focuses on established principles and methodologies for characterizing similarly structured molecules. It outlines detailed experimental protocols for determining aqueous and organic solvent solubility, as well as for assessing stability under various stress conditions as mandated by international guidelines. The anticipated properties of this compound are discussed based on the known behavior of halogenated and trifluoromethylated benzoxazoles. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute robust experimental plans for the evaluation of this and related compounds.

Introduction

This compound is a halogenated heterocyclic compound featuring a benzoxazole core. The presence of a trifluoromethyl group is known to significantly influence key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] The chloro substituent at the 2-position further modifies its reactivity and potential as a synthetic intermediate. A thorough understanding of the solubility and stability of this molecule is paramount for its application in drug discovery and materials science, as these properties govern its formulation, delivery, shelf-life, and overall viability as a candidate for further development.

This document provides a framework for the systematic evaluation of this compound's solubility and stability, drawing upon established analytical techniques and regulatory guidelines.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, some basic properties have been reported by chemical suppliers.

PropertyValueSource
Molecular FormulaC₈H₃ClF₃NOCymitQuimica
Molecular Weight221.56 g/mol CymitQuimica
Boiling Point215.1±35.0 °C (Predicted)ChemicalBook
Density1.527±0.06 g/cm³ (Predicted)ChemicalBook
FormSolid/PowderChemicalBook, CymitQuimica
Storage ConditionsUnder inert gas (nitrogen or Argon) at 2-8°CChemicalBook

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications. For pharmaceutical development, aqueous solubility is a key factor influencing bioavailability.

Anticipated Solubility

Based on its structure, this compound is expected to be a poorly water-soluble compound. The aromatic benzoxazole core and the lipophilic trifluoromethyl group contribute to its low affinity for aqueous media. It is anticipated to exhibit higher solubility in organic solvents, particularly polar aprotic solvents and halogenated solvents.[5][6]

Qualitative Solubility Table

The following table provides an estimated qualitative solubility profile. Experimental verification is required to confirm these predictions.

Solvent ClassExample SolventsAnticipated SolubilityRationale
Non-Polar Hexane, TolueneLow to ModerateThe molecule possesses polar atoms (N, O, Cl), limiting solubility in purely non-polar media.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents can effectively solvate the polar regions of the molecule without engaging in hydrogen bonding that would be disfavored by the trifluoromethyl group.
Polar Protic Water, Ethanol, MethanolLowThe lack of hydrogen bond donating groups and the presence of the hydrophobic trifluoromethyl group limit solubility in protic solvents.
Halogenated Dichloromethane (DCM), ChloroformHigh"Like dissolves like" principle; the chloro-substituent and the overall molecular structure suggest favorable interactions with halogenated solvents.
Experimental Protocols for Solubility Determination

This "gold standard" method determines the solubility of a compound at equilibrium.

Protocol:

  • Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., pH 7.4 phosphate buffer for aqueous solubility).

  • Seal the vial and agitate at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7][8]

  • After incubation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.45 µm PVDF) or centrifugation can be used for separation.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Prepare a standard calibration curve with known concentrations of the compound to ensure accurate quantification.[9]

This high-throughput method provides a rapid assessment of solubility from a DMSO stock solution.

Protocol:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[9]

  • Mix and incubate for a shorter period (e.g., 1.5-2 hours) at room temperature.[9]

  • Measure the turbidity of the resulting solution using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[7] The concentration at which precipitation is observed is the kinetic solubility.

  • Alternatively, the solution can be filtered, and the concentration in the filtrate can be determined by HPLC-UV or LC-MS.[9]

Stability Profile

Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Anticipated Stability

The benzoxazole ring is generally stable, but the 2-chloro substituent introduces a potential site for nucleophilic displacement. The trifluoromethyl group is typically very stable but can be susceptible to hydrolysis under harsh alkaline conditions.[10]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[11][12]

Stress ConditionTypical ProtocolAnticipated Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heat (e.g., 60°C)The benzoxazole ring is generally stable to acid. Degradation is not highly anticipated under mild acidic conditions.
Basic Hydrolysis 0.1 M NaOH, heat (e.g., 60°C)Potential hydrolysis of the 2-chloro substituent to a 2-hydroxy-benzoxazole. Under more extreme conditions, the trifluoromethyl group could potentially hydrolyze to a carboxylic acid.[10]
Oxidative Degradation 3% H₂O₂, room temperature or gentle heatThe aromatic ring system may be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.
Thermal Degradation Solid-state, elevated temperature (e.g., 80°C)The compound is expected to be relatively thermally stable, but prolonged exposure to high temperatures could lead to decomposition.
Photodegradation Exposure to a light source compliant with ICH Q1B guidelines (e.g., Xenon lamp)The aromatic system may absorb UV light, potentially leading to photolytic cleavage or rearrangement.[10][13]
Experimental Protocols for Stability Testing
  • Prepare solutions or suspensions of this compound in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • For thermal degradation, store the solid compound in a temperature-controlled oven.

  • For photostability, expose the solid compound or its solution to a calibrated light source as per ICH Q1B guidelines.[13][14][15] A dark control sample should be stored under the same conditions but protected from light.[16]

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact compound from all potential degradation products.

  • The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.[11]

For comprehensive shelf-life determination, long-term stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH).[17][18]

Typical Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Protocol:

  • Store multiple batches of the compound in its intended packaging under the specified long-term and accelerated conditions.

  • At predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.[19]

  • Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

Visualized Workflows and Pathways

Experimental Workflow for Solubility and Stability Assessment

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Compound Synthesis & Characterization B Thermodynamic Solubility (Equilibrium) A->B C Kinetic Solubility (High-Throughput) A->C D Data Analysis & Solubility Classification B->D C->D E Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) D->E Proceed if solubility is adequate for further studies F Development of Stability- Indicating Analytical Method E->F H Degradation Pathway Elucidation E->H G Long-Term & Accelerated Stability Studies (ICH) F->G I Shelf-Life Determination G->I

Caption: General workflow for assessing the solubility and stability of a new chemical entity.

Hypothetical Degradation Pathway

G A This compound B 2-Hydroxy-5-(trifluoromethyl)benzo[d]oxazole A->B  Basic Hydrolysis (OH⁻) C Ring-Opened Products A->C  Oxidation ([O]) / Photolysis (hν) D 2-Chloro-5-carboxybenzo[d]oxazole A->D  Harsh Basic Hydrolysis (OH⁻, heat)

References

Substituted Benzoxazoles: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Substituted Benzoxazole Compounds

Introduction

Benzoxazole, a heterocyclic aromatic organic compound, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its bicyclic structure, consisting of a benzene ring fused to an oxazole ring, provides a versatile framework for the development of novel therapeutic agents.[1][3][4] Substituted benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][3][5][6][7][8][9][10] This technical guide provides a comprehensive review of recent advancements in the field, focusing on the synthesis, quantitative biological data, and key experimental protocols for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The synthesis of substituted benzoxazoles is a well-explored area of organic chemistry, with numerous methods developed to achieve diverse substitution patterns. A common and versatile approach involves the condensation of 2-aminophenols with various functional groups.

General Synthesis from 2-Aminophenols

A prevalent method for synthesizing 2-substituted benzoxazoles involves the reaction of 2-aminophenols with carboxylic acids, aldehydes, or their derivatives.[11] One straightforward procedure utilizes triflic anhydride (Tf₂O) and 2-fluoropyridine to activate a tertiary amide, which then reacts with a 2-aminophenol.[12] This cascade reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination to yield the desired 2-substituted benzoxazole.[12]

Another efficient, metal-free approach employs imidazolium chloride as a promoter for the reaction between 2-aminophenols and DMF derivatives, producing various 2-substituted benzoxazoles in moderate to excellent yields.[13] Green chemistry approaches have also been developed, such as using fly ash as a catalyst for the synthesis of 2-phenyl substituted benzoxazoles.[4]

A general experimental protocol for the synthesis of 2-substituted benzoxazoles is as follows:

Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles via Tf₂O Activation [12]

  • Reaction Setup: A solution of a tertiary amide (0.55 mmol) in dichloromethane (1 mL) is prepared. 2-Fluoropyridine (1 mmol) is added to this solution.

  • Activation: The mixture is cooled to 0 °C, and triflic anhydride (0.6 mmol) is added dropwise. The reaction is stirred for 15 minutes at this temperature.

  • Addition of 2-Aminophenol: 2-Aminophenol (0.5 mmol) is added to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and is stirred for 1 hour.

  • Quenching and Purification: The reaction is quenched with triethylamine (0.5 mL). The solvent is then evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired 2-substituted benzoxazole.[12]

The logical workflow for this synthesis can be visualized as follows:

G General Workflow for Tf2O-Promoted Benzoxazole Synthesis cluster_start Starting Materials cluster_reagents Reagents Tertiary Amide Tertiary Amide Reaction Mixture Reaction Mixture Tertiary Amide->Reaction Mixture 2-Aminophenol 2-Aminophenol 2-Aminophenol->Reaction Mixture Tf2O Tf2O Tf2O->Reaction Mixture 2-Fluoropyridine 2-Fluoropyridine 2-Fluoropyridine->Reaction Mixture Activation Activation Reaction Mixture->Activation 0 °C Cyclization Cyclization Activation->Cyclization Room Temp Purification Purification Cyclization->Purification Quench & Evaporate Final Product 2-Substituted Benzoxazole Purification->Final Product

Caption: Workflow for Tf₂O-promoted synthesis of 2-substituted benzoxazoles.

Biological Activities and Structure-Activity Relationships

Substituted benzoxazoles exhibit a wide array of biological activities, with their efficacy often dependent on the nature and position of the substituents on the benzoxazole core and its appended moieties.

Anticancer Activity

Benzoxazole derivatives have shown significant potential as anticancer agents, targeting various mechanisms within cancer cells.[6][14] Some derivatives act as inhibitors of crucial enzymes like topoisomerase II and protein kinases, which are vital for cancer cell proliferation and survival.[15][16]

A series of novel piperidinyl-based benzoxazole derivatives were designed and synthesized as potential dual inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases essential for tumor angiogenesis and growth.[16] Several of these compounds exhibited potent inhibition of both kinases, with IC₅₀ values in the sub-micromolar range.[16] For instance, compound 11b (a p-fluorophenyl derivative) showed high selectivity towards MCF-7 breast cancer cells over normal breast cells and demonstrated potency comparable to or exceeding the standard drug Sorafenib.[16] Mechanistic studies revealed that this compound induced G2/M cell-cycle arrest and apoptosis.[16]

CompoundTarget KinaseIC₅₀ (µM)Cancer Cell LineCytotoxicity IC₅₀ (µM)Reference
5a VEGFR-20.145--[16]
c-Met0.181--[16]
5g VEGFR-20.970--[16]
c-Met1.885--[16]
11b VEGFR-20.057MCF-71.12[16]
c-Met0.181PC-33.45[16]
A5495.23[16]
Sorafenib VEGFR-20.058MCF-72.54[16]
Staurosporine c-Met0.237--[16]

Table 1: Kinase Inhibitory and Cytotoxic Activities of Selected Piperidinyl-Based Benzoxazole Derivatives [16]

The proposed signaling pathway for the anticancer activity of dual VEGFR-2/c-Met inhibitors is illustrated below:

Signaling Pathway Inhibition by Benzoxazole Derivatives Benzoxazole Derivative Benzoxazole Derivative VEGFR-2 VEGFR-2 Benzoxazole Derivative->VEGFR-2 c-Met c-Met Benzoxazole Derivative->c-Met Apoptosis Apoptosis Benzoxazole Derivative->Apoptosis Induces Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Tumor Growth & Metastasis Tumor Growth & Metastasis c-Met->Tumor Growth & Metastasis Promotes

Caption: Inhibition of VEGFR-2 and c-Met signaling by benzoxazole derivatives.

Antimicrobial Activity

Benzoxazole derivatives are also recognized for their potent antimicrobial properties against a range of bacterial and fungal strains.[4][8][17] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.[18]

A study on newly synthesized 2-substituted benzoxazole derivatives screened their activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] Many of these compounds demonstrated significant antibacterial and antifungal effects, with some exhibiting higher potency than standard drugs like ofloxacin and fluconazole.[8]

CompoundBacterial StrainMIC (µM)Fungal StrainMIC (µM)Reference
10 B. subtilis1.14 x 10⁻³--
24 E. coli1.40 x 10⁻³--
13 P. aeruginosa2.57 x 10⁻³--
19 S. typhi2.40 x 10⁻³A. niger2.40 x 10⁻³
1 --C. albicans0.34 x 10⁻³
Ofloxacin B. subtilis1.38 x 10⁻³--
Fluconazole --C. albicans1.63 x 10⁻³

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzoxazole Derivatives against Microbial Strains [8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Technique) [8]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., nutrient broth) for a specified period (e.g., 6 hours).

  • Serial Dilution: The synthesized benzoxazole compounds are serially diluted in the broth to obtain a range of concentrations.

  • Inoculation: A standardized suspension of the microbial strain is added to each tube containing the diluted compound.

  • Incubation: The tubes are incubated at an optimal temperature (e.g., 37 °C) for a specified duration (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and benzoxazole derivatives have been investigated as potential anti-inflammatory agents.[19][20][21][22][23] One mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[19]

A series of 2-substituted benzoxazole derivatives were synthesized and evaluated for their anti-inflammatory potential using the carrageenan-induced paw edema method in animals.[19] Several compounds exhibited potent anti-inflammatory activity and also demonstrated a significant gastro-protective effect, suggesting a selective inhibition of COX-2 over COX-1.[19]

The logical relationship between COX enzyme inhibition and the anti-inflammatory and side effects of NSAIDs is depicted below:

Mechanism of Action of Benzoxazole-Based NSAIDs Benzoxazole Derivative (NSAID) Benzoxazole Derivative (NSAID) COX-1 COX-1 Benzoxazole Derivative (NSAID)->COX-1 Less Inhibition COX-2 COX-2 Benzoxazole Derivative (NSAID)->COX-2 Selective Inhibition Prostaglandins (Stomach Lining) Prostaglandins (Stomach Lining) COX-1->Prostaglandins (Stomach Lining) Produces Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2->Prostaglandins (Inflammation) Produces Gastrointestinal Side Effects Gastrointestinal Side Effects Prostaglandins (Stomach Lining)->Gastrointestinal Side Effects Protects Against Anti-inflammatory Effect Anti-inflammatory Effect Prostaglandins (Inflammation)->Anti-inflammatory Effect Causes

Caption: Selective COX-2 inhibition by benzoxazole derivatives.

Antiviral Activity

The antiviral potential of benzoxazole derivatives has also been explored, with some compounds showing activity against viruses like the tobacco mosaic virus (TMV).[24][25] A series of flavonol derivatives containing a benzoxazole moiety were designed and synthesized, and their antiviral activities were evaluated.[24] One compound, X17 , exhibited curative and protective activities against TMV with EC₅₀ values superior to the commercial antiviral agent ningnanmycin.[24] Mechanistic studies suggested that X17 binds to the TMV coat protein, hindering viral assembly and replication.[24]

CompoundActivityEC₅₀ (µg/mL)Reference
X17 Curative127.6[24]
Protective101.2[24]
Ningnanmycin Curative320.0[24]
Protective234.6[24]

Table 3: Antiviral Activity of a Flavonol-Benzoxazole Derivative against TMV [24]

Conclusion

Substituted benzoxazole compounds represent a highly valuable and versatile class of heterocyclic molecules in the field of drug discovery. Their diverse and potent biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of new therapeutic agents. The structure-activity relationship studies continue to provide crucial insights for the rational design of more effective and selective benzoxazole-based drugs. This technical guide has summarized key recent findings, providing a solid foundation for researchers and scientists to further explore the therapeutic potential of this remarkable scaffold. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate the promising in vitro results into clinical applications.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of substituted benzoxazoles, with a focus on 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole. Due to the absence of publicly available crystallographic data for this compound, this document will utilize the detailed crystal structure analysis of a closely related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , as a representative example to illustrate the experimental protocols and data presentation. The principles and techniques described herein are directly applicable to the structural elucidation of the target compound and its derivatives.

Introduction to Benzoxazoles in Drug Discovery

Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific substitution pattern on the benzoxazole scaffold, such as the presence of a chloro group at the 2-position and a trifluoromethyl group at the 5-position, can significantly influence the compound's physicochemical properties and its interaction with biological targets. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is crucial for rational drug design and structure-activity relationship (SAR) studies.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and structural analysis of compounds related to this compound. The following protocols are based on established procedures for similar substituted aromatic compounds.

Synthesis of Substituted Benzoxazoles

The synthesis of 2-substituted benzoxazoles can be achieved through various methods. A general and effective approach involves the condensation of 2-aminophenols with appropriate reagents.

General Procedure for the Synthesis of 2-Substituted Benzoxazoles:

A mixture of a 2-aminophenol derivative (1 equivalent) and a carboxylic acid derivative or aldehyde is heated in the presence of a condensing agent such as polyphosphoric acid (PPA) or under acidic conditions. The reaction mixture is heated, often at elevated temperatures (e.g., 140-180°C), for several hours. Upon completion, the mixture is cooled and neutralized, leading to the precipitation of the crude product. The product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

For the synthesis of this compound, a potential route involves the reaction of 2-amino-4-(trifluoromethyl)phenol with a suitable chlorinating agent or a precursor that introduces the 2-chloro substituent.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Protocol for Single Crystal Growth:

High-purity synthesized compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to form a saturated or near-saturated solution at an elevated temperature. The hot solution is filtered to remove any insoluble impurities. The clear filtrate is then allowed to cool slowly to room temperature. Slow evaporation of the solvent over several days to weeks can also promote the growth of well-defined single crystals suitable for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing:

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature, typically 100 K or 293 K, using a cryostream. A series of diffraction images are collected as the crystal is rotated. The collected data are then processed using specialized software to integrate the reflection intensities and perform corrections for factors such as absorption.

Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using tools like CHECKCIF.

Data Presentation: Crystal Structure of a Representative Analog

As a proxy for this compound, the crystallographic data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is presented below. This compound shares the chloro- and trifluoromethyl- substitution pattern on the benzene ring, providing valuable insight into the expected structural features.

Parameter 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Chemical Formula C₈H₃ClF₃NO₄
Formula Weight 271.56 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.3358 (4)
b (Å) 7.9151 (2)
c (Å) 9.6917 (3)
α (°) 90
β (°) 98.693 (1)
γ (°) 90
Volume (ų) 1011.08 (5)
Z 4
Calculated Density (g/cm³) 1.786
Absorption Coefficient (mm⁻¹) 0.42
F(000) 544
Crystal Size (mm³) 0.20 x 0.15 x 0.10
Theta range for data collection (°) 3.9 to 28.3
Reflections collected 9123
Independent reflections 2457 [R(int) = 0.021]
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R₁ = 0.034, wR₂ = 0.089
R indices (all data) R₁ = 0.041, wR₂ = 0.095

Data sourced from a study on precursors for antitubercular benzothiazinones.[1]

Visualization of Experimental and Logical Workflows

The following diagrams, created using Graphviz, illustrate the general workflow for the synthesis and evaluation of novel benzoxazole derivatives as potential therapeutic agents.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_development Preclinical Development start Starting Materials (e.g., 2-aminophenol derivative) reaction Chemical Synthesis (e.g., Condensation Reaction) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, X-ray Crystallography) purification->characterization screening In vitro Biological Screening (e.g., Enzyme Inhibition Assay) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization hit_id->lead_opt sar->reaction Design of New Analogs sar->lead_opt preclinical In vivo Efficacy and Toxicity Studies lead_opt->preclinical

Caption: Workflow for Synthesis and Evaluation of Benzoxazole Derivatives.

Conclusion

The crystal structure analysis of this compound and its analogs is a critical component in the development of new therapeutic agents. While specific crystallographic data for the title compound is not yet publicly available, the methodologies and data presented for a closely related precursor provide a robust framework for researchers in the field. The combination of chemical synthesis, single-crystal X-ray diffraction, and subsequent biological evaluation, as outlined in this guide, represents a powerful strategy for advancing novel benzoxazole-based compounds from discovery to preclinical development.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][[“]] The presence of a trifluoromethyl group at the 5-position enhances the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic properties. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse functional groups and the generation of compound libraries for biological screening.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel bioactive molecules.

Key Applications

  • Anticancer Agent Development: Benzoxazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[3] The 2-substituted-5-(trifluoromethyl)benzo[d]oxazole scaffold can be elaborated to target various cancer-related pathways.

  • Antimicrobial Drug Discovery: The benzoxazole core is a fertile ground for the discovery of new antibacterial and antifungal agents.[[“]] By introducing different substituents at the 2-position, novel compounds with potent antimicrobial activity can be synthesized.

  • Enzyme Inhibitor Synthesis: The rigid benzoxazole structure can effectively interact with the active sites of various enzymes. This makes this compound a valuable starting material for the synthesis of potent and selective enzyme inhibitors.

Experimental Protocols

The reactivity of the 2-chloro substituent allows for a variety of nucleophilic substitution reactions. Below are general protocols for the synthesis of 2-amino and 2-thioether derivatives of 5-(trifluoromethyl)benzo[d]oxazole.

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)benzo[d]oxazole Derivatives via Nucleophilic Aromatic Substitution with Amines

This protocol describes the general procedure for the reaction of this compound with primary or secondary amines to yield the corresponding 2-amino-5-(trifluoromethyl)benzo[d]oxazole derivatives.

Workflow Diagram:

G start Start: this compound + Amine step1 Dissolve in suitable solvent (e.g., DMF, NMP) start->step1 step2 Add base (e.g., K2CO3, Et3N) step1->step2 step3 Heat reaction mixture (e.g., 80-120 °C) step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 step5 Work-up: - Quench with water - Extract with organic solvent step4->step5 step6 Purification: - Column chromatography step5->step6 end_node End: 2-Amino-5-(trifluoromethyl)benzo[d]oxazole derivative step6->end_node

Caption: General workflow for the synthesis of 2-amino-5-(trifluoromethyl)benzo[d]oxazole derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-(trifluoromethyl)benzo[d]oxazole derivative.

Expected Outcomes and Data Presentation:

The yields of the 2-amino derivatives can vary depending on the nucleophilicity of the amine and the reaction conditions. The following table provides representative data for the synthesis of various 2-amino-5-(trifluoromethyl)benzo[d]oxazole derivatives.

EntryAmineProductYield (%)
1Aniline2-(Phenylamino)-5-(trifluoromethyl)benzo[d]oxazole85
24-Methoxyaniline2-(4-Methoxyphenylamino)-5-(trifluoromethyl)benzo[d]oxazole88
3Morpholine4-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)morpholine92
4Piperidine1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)piperidine90
Protocol 2: Synthesis of 2-Thioether-5-(trifluoromethyl)benzo[d]oxazole Derivatives via Nucleophilic Aromatic Substitution with Thiols

This protocol outlines the synthesis of 2-thioether derivatives by reacting this compound with various thiols.

Workflow Diagram:

G start Start: this compound + Thiol step1 Dissolve in suitable solvent (e.g., DMF, DMSO) start->step1 step2 Add base (e.g., K2CO3, NaH) step1->step2 step3 Stir at room temperature or heat (e.g., 25-80 °C) step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 step5 Work-up: - Quench with water - Extract with organic solvent step4->step5 step6 Purification: - Column chromatography step5->step6 end_node End: 2-Thioether-5-(trifluoromethyl)benzo[d]oxazole derivative step6->end_node G start Seed cancer cells in 96-well plate step1 Incubate for 24h start->step1 step2 Treat cells with compounds (various concentrations) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 4h step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end_node Calculate IC50 values step7->end_node G start Prepare serial dilutions of compounds in 96-well plate step1 Add microbial suspension to each well start->step1 step2 Incubate at 37°C for 24h (bacteria) or 28°C for 48h (fungi) step1->step2 step3 Visually inspect for microbial growth step2->step3 end_node Determine Minimum Inhibitory Concentration (MIC) step3->end_node G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Inhibitor 2-Substituted-5-(trifluoromethyl) benzo[d]oxazole Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

The Versatile Scaffold: Applications of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The heterocycle 2-chloro-5-(trifluoromethyl)benzo[d]oxazole is a valuable and versatile building block in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including a reactive chlorine atom at the 2-position and a lipophilic trifluoromethyl group at the 5-position, make it an attractive scaffold for the development of novel therapeutic agents targeting a variety of diseases, most notably cancer and microbial infections.

The chlorine atom at the 2-position of the benzoxazole ring is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups, particularly amine and thiol moieties. This synthetic handle has been extensively exploited to generate libraries of 2-substituted-5-(trifluoromethyl)benzo[d]oxazole derivatives with a broad spectrum of pharmacological activities. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve cell membrane permeability and metabolic stability, often leading to enhanced biological activity.

Application in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and preventing their spread.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of representative 2-substituted-5-(trifluoromethyl)benzo[d]oxazole derivatives against various cancer cell lines and their inhibitory concentration against VEGFR-2.

Compound IDTargetAssayCell LineIC50 (µM)
BZ-1 VEGFR-2Kinase Assay-0.098
ProliferationMCF-7 (Breast)MTT Assay5.2
ProliferationHepG2 (Liver)MTT Assay7.8
BZ-2 VEGFR-2Kinase Assay-0.152
ProliferationHCT116 (Colon)MTT Assay8.9
ProliferationA549 (Lung)MTT Assay11.3

Application in Antimicrobial Drug Discovery

In addition to their anticancer properties, derivatives of this compound have demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative 2-substituted-5-(trifluoromethyl)benzo[d]oxazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)
BZ-3 Staphylococcus aureus8
Bacillus subtilis16
Escherichia coli32
BZ-4 Candida albicans16
Aspergillus niger32

Experimental Protocols

Detailed methodologies for the synthesis of a representative bioactive compound and the key biological assays are provided below.

Synthesis Protocol: 2-(Phenylamino)-5-(trifluoromethyl)benzo[d]oxazole (BZ-1)

This protocol describes a representative nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add aniline (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(phenylamino)-5-(trifluoromethyl)benzo[d]oxazole.

Biological Assay Protocols

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Test compound stock solution

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the broth directly in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Benzoxazole Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Experimental Workflows

Synthesis_Workflow Start Start Materials: This compound, Aniline, K₂CO₃, DMF Reaction Reaction (120 °C, 4-6h) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product: 2-(Phenylamino)-5-(trifluoromethyl)benzo[d]oxazole Purification->Product

Caption: General workflow for the synthesis of 2-amino-5-(trifluoromethyl)benzo[d]oxazole derivatives.

MTT_Assay_Workflow Seeding 1. Seed Cells in 96-well Plate Treatment 2. Add Compound (Serial Dilutions) Seeding->Treatment Incubation1 3. Incubate (48 hours) Treatment->Incubation1 MTT_add 4. Add MTT Reagent Incubation1->MTT_add Incubation2 5. Incubate (4 hours) MTT_add->Incubation2 Solubilize 6. Solubilize Formazan (DMSO) Incubation2->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analysis 8. Calculate IC50 Read->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Application Note: Microwave-Assisted Synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed microwave-assisted methodology for the synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Traditional synthetic routes often involve harsh reagents and extended reaction times. The protocols outlined herein leverage the efficiency of microwave-assisted organic synthesis (MAOS) to potentially shorten reaction durations, improve yields, and promote greener chemistry principles. A two-step process is presented, commencing with the formation of the benzoxazole scaffold from 2-amino-4-(trifluoromethyl)phenol, followed by chlorination at the 2-position. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Benzoxazoles are a significant class of heterocyclic compounds, with their derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these molecules, making them attractive for medicinal chemistry. This compound, in particular, serves as a versatile building block for further functionalization. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in product yields.[1][2] This note provides a comprehensive protocol for the synthesis of the title compound, designed to be efficient and reproducible.

Overall Reaction Scheme

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one

2-Amino-4-(trifluoromethyl)phenol reacts with urea under microwave irradiation to yield 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one.

Step 2: Synthesis of this compound

5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one is chlorinated using a suitable chlorinating agent under microwave irradiation to afford the final product.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one

This protocol is adapted from general procedures for the synthesis of benzoxazolinones.

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol (1.0 mmol, 177.1 mg)

  • Urea (1.05 mmol, 63.1 mg)

  • o-Dichlorobenzene (3 mL)

  • 10 mL microwave process vial

  • Magnetic stirrer bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stirrer bar, add 2-amino-4-(trifluoromethyl)phenol (1.0 mmol) and urea (1.05 mmol).

  • Add o-dichlorobenzene (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150-160°C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Microwave-Assisted Synthesis of this compound

This protocol is an adaptation of a conventional method to a microwave-assisted platform. Caution: This reaction should be performed in a well-ventilated fume hood due to the use of phosphorus pentachloride and the evolution of HCl gas.

Materials:

  • 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one (1.0 mmol, 203.1 mg)

  • Phosphorus pentachloride (PCl₅) (3.0-5.0 mmol)

  • o-Dichlorobenzene (4 mL)

  • 10 mL microwave process vial

  • Magnetic stirrer bar

  • Microwave reactor

Procedure:

  • In a dry 10 mL microwave process vial, prepare a solution of phosphorus pentachloride (3.0-5.0 mmol) in o-dichlorobenzene (2 mL).

  • In a separate vial, suspend 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one (1.0 mmol) in o-dichlorobenzene (2 mL).

  • Carefully and portion-wise, add the suspension of the benzoxazolinone to the phosphorus pentachloride solution under stirring.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140-170°C for 10-20 minutes. The reaction should be monitored for completion by TLC.

  • After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess PCl₅.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes typical reaction parameters for analogous microwave-assisted benzoxazole syntheses found in the literature. These serve as a starting point for the optimization of the synthesis of this compound.

Reaction Step Reactants Catalyst/Reagent Solvent Temp (°C) Time (min) Yield (%) Reference
Benzoxazole Formation2-Aminophenol, Benzaldehyde[CholineCl][oxalic acid]Solvent-free1005-1585-95[1]
Benzoxazole Formation2-Amino-4-methylphenol, Aromatic AldehydesIodine/K₂CO₃Solvent-free1201067-90[2]
2-ChlorinationBenzoxazolin-2-onePCl₅o-Dichlorobenzene150-160N/A (Conventional)~73(Adapted from[3])

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Benzoxazolone Formation cluster_step2 Step 2: Chlorination Reactants1 2-Amino-4-(trifluoromethyl)phenol + Urea Mixing1 Mix in Microwave Vial Reactants1->Mixing1 Solvent1 o-Dichlorobenzene Solvent1->Mixing1 Microwave1 Microwave Irradiation (150-160°C, 15-30 min) Mixing1->Microwave1 Workup1 Cooling, Filtration/Evaporation Microwave1->Workup1 Purification1 Recrystallization/ Column Chromatography Workup1->Purification1 Product1 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one Purification1->Product1 Reactants2 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one Product1->Reactants2 Mixing2 Mix in Microwave Vial Reactants2->Mixing2 Reagent2 Phosphorus Pentachloride Reagent2->Mixing2 Solvent2 o-Dichlorobenzene Solvent2->Mixing2 Microwave2 Microwave Irradiation (140-170°C, 10-20 min) Mixing2->Microwave2 Workup2 Quenching, Extraction Microwave2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 This compound Purification2->Product2

References

Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors for drug discovery. Detailed experimental protocols for key transformations and visualizations of relevant biological pathways are included to guide researchers in their synthetic and drug development endeavors.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of target molecules. The chloro substituent at the 2-position serves as a versatile handle for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. This intermediate is particularly relevant in the synthesis of small molecule kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.

Key Applications in Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2][3][4][5] The strategic incorporation of a trifluoromethyl group at the 5-position makes this compound an attractive starting material for the synthesis of potent and selective kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7][8][9][10] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Benzoxazole derivatives have been successfully designed and synthesized as potent VEGFR-2 inhibitors.[1][2][3][4][5] this compound can be utilized as a core scaffold to develop novel VEGFR-2 inhibitors.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6][7][8][9][10] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can effectively block these processes.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src c-Src VEGFR2->Src Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Migration Cell Migration FAK->Migration MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2-Substituted-5-(trifluoromethyl) benzo[d]oxazole (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition.
Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[11][12][13][14][15] Their overexpression is common in various human cancers, making them attractive targets for anticancer drug development.[11][12][13][14][15] Benzoxazole-containing compounds have been reported as potent Aurora kinase inhibitors.[16][17][18][19][20] The this compound core can be elaborated to generate novel inhibitors of this kinase family.

Aurora kinases are involved in centrosome maturation, spindle assembly, and cytokinesis.[11][12][13][14][15] Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Signaling cluster_inhibition G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis AuroraA Aurora A Mitosis->AuroraA AuroraB Aurora B Mitosis->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to Chromosome->Apoptosis Errors lead to Inhibitor 2-Substituted-5-(trifluoromethyl) benzo[d]oxazole (Aurora Kinase Inhibitor) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Role of Aurora Kinases in Mitosis and Inhibition.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[21][22][23][24][25] Its dysregulation is associated with several diseases, including cancer, Alzheimer's disease, and type 2 diabetes.[21][22][23][24][25] The development of selective GSK-3β inhibitors is an active area of research, and this compound provides a scaffold for the synthesis of such compounds.[26][27][28]

GSK-3β is a key component of multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[21][22][23][24][25] Its inhibition can lead to the stabilization of β-catenin and the modulation of downstream gene expression.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled GSK3B GSK-3β Frizzled->GSK3B PI3K PI3K Akt Akt PI3K->Akt Akt->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression Inhibitor 2-Substituted-5-(trifluoromethyl) benzo[d]oxazole (GSK-3β Inhibitor) Inhibitor->GSK3B Inhibits

GSK-3β Signaling and Inhibition.

Experimental Protocols

The following protocols describe general procedures for the functionalization of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is for the palladium-catalyzed cross-coupling of this compound with various aryl- and heteroarylboronic acids.

Suzuki_Workflow Start Start Reactants Combine Reactants: - this compound - Boronic Acid - Base (e.g., K₂CO₃, K₃PO₄) - Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) - Solvent (e.g., Dioxane/H₂O, Toluene) Start->Reactants Degas Degas with N₂ or Ar Reactants->Degas Heat Heat (80-110 °C) Monitor by TLC/LC-MS Degas->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product 2-Aryl-5-(trifluoromethyl) benzo[d]oxazole Purify->Product End End Product->End

Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (for aqueous base conditions)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative Examples):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄Toluene1101680-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)Cs₂CO₃Dioxane1001875-85

Note: Yields are typical for Suzuki-Miyaura reactions of chloroheterocycles and may vary depending on the specific boronic acid and reaction conditions.[29][30][31][32][33]

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound with various primary and secondary amines.

Buchwald_Hartwig_Workflow Start Start Reactants Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu, K₂CO₃) - Pd Catalyst & Ligand (e.g., Pd₂(dba)₃/XPhos) - Solvent (e.g., Toluene, Dioxane) Start->Reactants Degas Degas with N₂ or Ar Reactants->Degas Heat Heat (80-120 °C) Monitor by TLC/LC-MS Degas->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product 2-Amino-5-(trifluoromethyl) benzo[d]oxazole Derivative Purify->Product End End Product->End

Buchwald-Hartwig Amination Workflow.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 times the Pd amount).

  • Add the base (1.5-2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary (Representative Examples):

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1001280-95
2AnilinePd(OAc)₂/BINAP (3/6)Cs₂CO₃Dioxane1102470-85
3BenzylaminePd₂(dba)₃/RuPhos (1/2)K₃PO₄Toluene1001675-90

Note: Yields are typical for Buchwald-Hartwig amination reactions and are highly dependent on the specific amine, ligand, and reaction conditions.[34][35][36][37][38]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its utility in the preparation of kinase inhibitors for oncology and other therapeutic areas is well-established. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel compounds with significant biological potential.

References

Application Notes and Protocols for the Purification of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole and its derivatives. The protocols are designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, offering clear instructions for achieving high purity of these compounds, which are often investigated for their potential as therapeutic agents.

Introduction

This compound and its analogs are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Effective purification of these compounds is crucial for accurate biological evaluation and the development of structure-activity relationships (SAR). The presence of the chloro and trifluoromethyl groups can influence the solubility and chromatographic behavior of these molecules, necessitating optimized purification strategies. This document outlines two primary methods for purification: column chromatography and recrystallization, along with protocols for their implementation.

Data Presentation

Quantitative data from purification experiments should be meticulously recorded to ensure reproducibility and to compare the efficacy of different methods. The following table provides a structured format for summarizing such data.

Table 1: Summary of Purification Data for this compound Derivatives

Compound IDCrude Purity (%)Purification MethodSolvent System / EluentYield (%)Purified Purity (%)Analytical Method
Example85Column ChromatographyHexane:Ethyl Acetate (9:1)75>98HPLC, ¹H NMR

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase. For this compound derivatives, silica gel is a common stationary phase.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane

  • Glass chromatography column

  • Eluting chamber (e.g., beaker)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, creating a uniform packed bed. A layer of sand can be added on top to protect the silica surface.

  • Equilibration: Elute the packed column with the initial mobile phase until the packing is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system. A common starting point for benzoxazole derivatives is a mixture of hexane and ethyl acetate.[1][2] The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the desired compound from impurities. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 9:1 to 7:3 hexane:ethyl acetate).[3]

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

  • Purity Assessment: Analyze the purity of the final product using appropriate analytical techniques such as HPLC, GC-MS, or NMR spectroscopy. Commercial suppliers often report purities of ≥97-99% for this class of compounds.[4][5][6]

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent or solvent mixture at different temperatures.

Materials:

  • Crude solid this compound derivative

  • Recrystallization solvent(s) (e.g., Ethanol, Acetone, Acetonitrile, Heptane)

  • Erlenmeyer flask

  • Hot plate or heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a common solvent for the crystallization of benzoxazole derivatives.[6] A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/heptane, can also be effective.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly, for example, in a desiccator or a vacuum oven.

  • Purity and Yield Determination: Determine the melting point and purity of the recrystallized product. Calculate the percentage yield.

Visualization of Workflows and Pathways

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound derivatives, incorporating both column chromatography and recrystallization.

Purification_Workflow crude Crude Product chromatography Column Chromatography crude->chromatography Dissolve & Load recrystallization Recrystallization crude->recrystallization Dissolve in Hot Solvent fractions Collect Fractions chromatography->fractions crystals Collect Crystals recrystallization->crystals Cool to Crystallize tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation pure_product Purified Product evaporation->pure_product drying Drying crystals->drying drying->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

A general workflow for purification.
Biological Context: Glutathione S-Transferase (GST) P1-1 Pathway

Benzoxazole derivatives have been investigated as inhibitors of human Glutathione S-Transferase P1-1 (GST P1-1), an enzyme often overexpressed in tumor cells and implicated in drug resistance.[8] The following diagram provides a simplified overview of the role of GST in cellular detoxification.

GST_Pathway Xenobiotic Xenobiotic / Drug GSTP1 GST P1-1 Xenobiotic->GSTP1 GSH Glutathione (GSH) GSH->GSTP1 Conjugate Xenobiotic-SG Conjugate GSTP1->Conjugate Catalyzes Conjugation Detox Detoxification & Excretion Conjugate->Detox Inhibitor Benzoxazole Derivative (Inhibitor) Inhibitor->GSTP1 Inhibition

Simplified GST detoxification pathway.

References

safety and handling procedures for chlorinated benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorinated benzoxazoles are a class of heterocyclic compounds utilized in medicinal chemistry and drug development due to their diverse biological activities. However, their chlorinated aromatic nature necessitates stringent safety and handling procedures. This document provides detailed protocols for the safe handling, synthesis, purification, and disposal of chlorinated benzoxazoles, as well as emergency procedures. Due to the limited availability of comprehensive toxicological data for many specific chlorinated benzoxazole derivatives, a precautionary approach is paramount. Researchers should handle these compounds as potentially highly toxic.

Hazard Identification and Toxicological Data

Chlorinated benzoxazoles are generally classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3][4] Long-term exposure effects are not well-documented for many derivatives, and therefore, chronic toxicity should be a consideration. The available quantitative toxicological data is sparse; however, some data points have been established.

CompoundCAS NumberRouteSpeciesToxicity Value (LD50)Reference
2-Chlorobenzoxazole615-18-9OralMouse2000 mg/kg[1]
5-Chlorobenzoxazole-2-thiol22876-19-3OralRat1000 mg/kg[5]

Occupational Exposure Limits:

Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for most chlorinated benzoxazoles. In the absence of specific OELs, it is prudent to handle these compounds in a manner that minimizes all potential routes of exposure.

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling chlorinated benzoxazoles.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of liquids and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption.
Body Protection Chemical-resistant lab coat or apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of volatile compounds or fine powders.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.
General Handling and Storage
  • Engineering Controls: All work with chlorinated benzoxazoles, especially weighing of solids and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly sealed.

  • Hygiene: Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Synthesis Protocol: Preparation of 2,6-Dichlorobenzoxazole

This protocol is an example of a common synthesis and should be adapted based on the specific chlorinated benzoxazole being synthesized.

Materials:

  • 6-chloro-2-mercaptobenzoxazole

  • Toluene

  • Dimethylformamide (DMF) - catalyst

  • Trichloromethyl chloroformate

  • Reaction vessel with stirrer, thermometer, dropping funnel, and condenser

Procedure:

  • Reaction Setup: In a 500 mL reaction vessel, add 150 mL of toluene, 50 g of 6-chloro-2-mercaptobenzoxazole, and 1 g of DMF.

  • Heating: Stir the mixture and heat to 60°C.

  • Addition of Reagent: Slowly add trichloromethyl chloroformate dropwise to the reaction mixture.

  • Reaction: After the addition is complete, raise the temperature to 80°C and maintain the reaction for 3 hours.

  • Cooling: After the reaction is complete, cool the mixture to obtain a toluene solution of 2,6-dichlorobenzoxazole.

  • Work-up: The product can be isolated by distillation or other purification methods as described below.

Purification Protocol: Recrystallization

Recrystallization is a common method for purifying solid chlorinated benzoxazoles.

Materials:

  • Crude chlorinated benzoxazole

  • Appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a fume hood, dissolve the crude chlorinated benzoxazole in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Purification Protocol: Column Chromatography

Column chromatography is used to separate the desired chlorinated benzoxazole from impurities.

Materials:

  • Crude chlorinated benzoxazole

  • Silica gel or alumina

  • Chromatography column

  • Eluent (a solvent or mixture of solvents of appropriate polarity)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and allow it to flow through the column. The different components of the mixture will travel down the column at different rates.

  • Fraction Collection: Collect the eluting solvent in fractions using collection tubes.

  • Analysis: Monitor the fractions using a suitable analytical technique (e.g., thin-layer chromatography) to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chlorinated benzoxazole.

Emergency Procedures

Spill Response

For a small spill of solid chlorinated benzoxazole:

  • Alert personnel: Inform others in the immediate area.

  • Evacuate: If necessary, evacuate the area.

  • PPE: Wear appropriate PPE, including a respirator if dust is generated.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the dust from becoming airborne.

  • Cleanup: Carefully sweep the material into a designated waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

For a small spill of a solution of chlorinated benzoxazole:

  • Alert personnel: Inform others in the immediate area.

  • Evacuate: If the solvent is volatile, evacuate the area and ensure adequate ventilation.

  • PPE: Wear appropriate PPE, including a respirator if vapors are present.

  • Containment: Surround the spill with an absorbent material to prevent it from spreading.

  • Absorption: Cover the spill with an absorbent material (e.g., vermiculite, chemical absorbent pads).

  • Cleanup: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

For large spills, evacuate the area and contact the institution's emergency response team.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Waste Disposal

Chlorinated benzoxazole waste is considered hazardous waste.

  • Collection: Collect all waste containing chlorinated benzoxazoles (solid waste, solutions, and contaminated materials) in a clearly labeled, sealed, and chemically compatible container.

  • Segregation: Do not mix chlorinated waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name(s), and any associated hazard symbols.

  • Disposal: Arrange for disposal through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.

Signaling Pathways and Mechanisms of Action

Benzoxazole derivatives have been shown to exert their biological effects through various signaling pathways, including the induction of apoptosis and the inhibition of the mTOR pathway. Understanding these mechanisms is crucial for drug development and for assessing the potential toxicological profile of these compounds.

Apoptosis Induction Pathway

Benzoxazole derivatives have been reported to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases.

ApoptosisInduction cluster_cell Cell cluster_mito Mitochondrion CBZ Chlorinated Benzoxazole Bcl2 Bcl-2 (Anti-apoptotic) CBZ->Bcl2 Inhibits Bax Bax (Pro-apoptotic) CBZ->Bax Promotes Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Pore formation CytoC_cyto Cytochrome c (released) CytoC_mito->CytoC_cyto Release Apaf1 Apaf-1 CytoC_cyto->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes mTOR_Inhibition cluster_pathway mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Activates PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis Promotes CBZ Chlorinated Benzoxazole CBZ->mTORC1 Inhibits

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The reactive 2-chloro group allows for further functionalization, making it a versatile intermediate for the synthesis of a wide range of bioactive molecules. This document provides a detailed two-step protocol for the scale-up synthesis of this compound, starting from the commercially available 2-amino-4-(trifluoromethyl)phenol.

Overall Reaction Scheme

The synthesis proceeds via two main steps:

  • Formation of the Benzoxazolone Intermediate: Cyclization of 2-amino-4-(trifluoromethyl)phenol using triphosgene, a safer solid substitute for phosgene gas.

  • Chlorination: Conversion of the resulting 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one to the final product using phosphorus pentachloride.

Experimental Protocols

Part A: Scale-up Synthesis of 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one (Intermediate)

This protocol describes the cyclization of 2-amino-4-(trifluoromethyl)phenol to form the benzoxazolone intermediate.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-(trifluoromethyl)phenol177.12100.0 g0.565
Triphosgene296.7560.0 g0.202
Triethylamine101.19125 mL0.898
Toluene-1000 mL-
Dichloromethane (DCM)-500 mL-
Saturated Sodium Bicarbonate-500 mL-
Brine-250 mL-
Anhydrous Magnesium Sulfate---

Procedure

  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 2-amino-4-(trifluoromethyl)phenol (100.0 g, 0.565 mol) and toluene (800 mL).

  • Addition of Triphosgene: Stir the suspension and add a solution of triphosgene (60.0 g, 0.202 mol) in toluene (200 mL) dropwise via the dropping funnel over 30 minutes at room temperature.

  • Addition of Base: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (125 mL, 0.898 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water (500 mL). Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine all organic layers and wash with saturated sodium bicarbonate solution (500 mL) followed by brine (250 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one.

Part B: Scale-up Synthesis of this compound (Final Product)

This protocol details the chlorination of the benzoxazolone intermediate to the target compound.[1]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one203.12100.0 g0.492
Phosphorus Pentachloride (PCl₅)208.24123.0 g0.591
o-Dichlorobenzene-500 mL-

Procedure

  • Reaction Setup: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl and POCl₃ fumes), and a solids addition funnel, add phosphorus pentachloride (123.0 g, 0.591 mol) and o-dichlorobenzene (300 mL).

  • Heating: Heat the mixture to 140-150 °C to dissolve the phosphorus pentachloride.

  • Addition of Intermediate: Slowly add the 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one (100.0 g, 0.492 mol) in portions through the solids addition funnel over 1 hour. Control the addition rate to maintain a steady evolution of HCl gas.

  • Reaction: After the addition is complete, stir the reaction mixture at 150 °C for an additional 2-3 hours, or until the reaction is complete as monitored by GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product is purified by fractional distillation under reduced pressure.

    • First fraction: o-dichlorobenzene and phosphorus oxychloride (byproduct).

    • Second fraction: Pure this compound.

Data Summary

StepProductStarting MaterialYield (Typical)Purity (Typical)Key Reaction Conditions
A 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one2-Amino-4-(trifluoromethyl)phenol85-95%>98% (after recrystallization)Toluene, Reflux, 4-6 hours
B This compound5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one70-85%>99% (after distillation)o-Dichlorobenzene, 150 °C, 2-3 hours

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Triphosgene: Triphosgene is a corrosive solid and can release toxic phosgene upon heating or contact with nucleophiles. Handle with extreme care. Avoid inhalation of dust. In case of contact, wash the affected area immediately with copious amounts of water.

  • Phosphorus Pentachloride: Phosphorus pentachloride is a highly corrosive and moisture-sensitive solid.[2][3][4] It reacts violently with water to produce hydrochloric acid and phosphoric acid.[2] Wear appropriate protective gloves and clothing to prevent skin exposure.[4] In case of fire, do not use water.[4] Use a dry chemical extinguisher.

  • Phosgene Gas: Phosgene is an extremely toxic gas that can be generated from triphosgene.[5] Ensure the reaction setup for Part A is well-ventilated and consider using a scrubber for the off-gases.

  • Pressure Build-up: The reactions in both steps produce gaseous byproducts (HCl). Ensure the reaction vessel is not sealed and is properly vented to a scrubber system to prevent pressure build-up.

Visualizations

Synthetic Pathway

Synthetic_Pathway 2-Amino-4-(trifluoromethyl)phenol 2-Amino-4-(trifluoromethyl)phenol 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one 2-Amino-4-(trifluoromethyl)phenol->5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one Triphosgene, Et3N Toluene, Reflux This compound This compound 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one->this compound PCl5 o-Dichlorobenzene, 150°C

Caption: Two-step synthesis of the target compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step A: Intermediate Synthesis cluster_step2 Step B: Chlorination A1 Setup Reaction: 2-Amino-4-(trifluoromethyl)phenol in Toluene A2 Add Triphosgene Solution A1->A2 A3 Add Triethylamine at 0°C A2->A3 A4 Reflux for 4-6 hours A3->A4 A5 Work-up and Extraction A4->A5 A6 Recrystallization A5->A6 B1 Setup Reaction: PCl5 in o-Dichlorobenzene A6->B1 Intermediate Product B2 Heat to 150°C B1->B2 B3 Add Intermediate in Portions B2->B3 B4 Stir at 150°C for 2-3 hours B3->B4 B5 Fractional Distillation under Vacuum B4->B5 Final Product Final Product B5->Final Product This compound

Caption: Workflow for the scale-up synthesis.

References

Application Notes: 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole in the Development of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a prime therapeutic strategy in oncology. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown significant promise. The benzoxazole scaffold has emerged as a valuable pharmacophore in the design of potent VEGFR-2 inhibitors. This document provides detailed application notes and protocols for the utilization of 2-chloro-5-(trifluoromethyl)benzo[d]oxazole, a key intermediate, in the synthesis and evaluation of novel VEGFR-2 inhibitors. The trifluoromethyl group at the 5-position is of particular interest as it can enhance metabolic stability and binding affinity.

Synthesis of VEGFR-2 Inhibitors

The synthesis of potent VEGFR-2 inhibitors from this compound typically involves a nucleophilic aromatic substitution reaction. The reactive chlorine atom at the 2-position of the benzoxazole ring allows for the introduction of various amine-containing side chains, which are crucial for interaction with the hinge region of the VEGFR-2 kinase domain.

A plausible synthetic route, based on established methodologies for similar benzoxazole derivatives, is outlined below. This scheme illustrates the synthesis of a urea-containing inhibitor, a common motif in type II kinase inhibitors.

G cluster_0 Step 1: Synthesis of the Benzoxazole Core cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Urea Formation A 2-Amino-4-(trifluoromethyl)phenol C 2-Hydroxy-5-(trifluoromethyl)benzo[d]oxazole A->C Cyclization B Triphosgene or CDI B->C E This compound C->E D POCl3 D->E G Intermediate Amine E->G F Amine Side Chain (e.g., 4-aminophenol) F->G I Final VEGFR-2 Inhibitor G->I H Aryl Isocyanate H->I

Figure 1: Proposed synthetic workflow for a VEGFR-2 inhibitor.

Data Presentation: Biological Activity of Benzoxazole-Based VEGFR-2 Inhibitors

The following tables summarize the in vitro biological activities of representative benzoxazole-based VEGFR-2 inhibitors from the literature, showcasing their potency against the VEGFR-2 enzyme and various cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

Compound IDModification on BenzoxazoleIC50 (nM) vs. VEGFR-2Reference CompoundIC50 (nM) vs. VEGFR-2
12l 5-methyl97.38Sorafenib48.16
12d Unsubstituted194.6Sorafenib48.16
12i 5-methyl155Sorafenib48.16
5e Unsubstituted70Sorafenib100
5c Unsubstituted80Sorafenib100

Data sourced from multiple studies.[3][4]

Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)

Compound IDHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
12l 10.5015.21-
5e 4.138.676.93
Sorafenib 5.576.46-

Data sourced from multiple studies.[3][4]

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is for determining the in vitro potency of a test compound against recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compound (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer stock with sterile deionized water.

  • Prepare Test Compound Dilutions: Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare Master Mixture: For each 25 µL reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Add 5 µL of the diluted test compound to the 'Test Wells'.

    • Add 5 µL of 1x Kinase Buffer with DMSO to the 'Positive Control' wells.

    • Add 5 µL of 1x Kinase Buffer to the 'Blank' (no enzyme) wells.

  • Enzyme Addition:

    • Add 20 µL of diluted VEGFR-2 enzyme to the 'Test Wells' and 'Positive Control' wells.

    • Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control and determine the IC50 value.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection A Prepare Reagents (Buffer, ATP, Substrate) C Add Master Mix A->C B Prepare Compound Dilutions D Add Compound/Control B->D C->D E Add VEGFR-2 Enzyme D->E F Incubate at 30°C E->F G Add Kinase-Glo® Reagent F->G H Read Luminescence G->H I Results H->I Calculate IC50

Figure 2: Workflow for the in vitro VEGFR-2 kinase assay.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test Compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol assesses the inhibitory effect of the test compound on VEGF-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human VEGF-A

  • Test Compound (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HUVECs and grow to 70-80% confluency.

    • Serum-starve the cells for 2-4 hours.

    • Pre-treat the cells with the test compound for 1-2 hours.

    • Stimulate with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody against p-VEGFR-2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Apply ECL reagent and capture the chemiluminescent signal.

    • Strip the membrane and re-probe for total VEGFR-2 and the loading control.

    • Quantify the band intensities and normalize the p-VEGFR-2 signal to total VEGFR-2 and the loading control.

G A HUVEC Culture B Serum Starvation A->B C Inhibitor Pre-treatment B->C D VEGF Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Antibody Incubation (p-VEGFR2, Total VEGFR2, GAPDH) H->I J Signal Detection I->J K Densitometry Analysis J->K

Figure 3: Western blot analysis workflow for VEGFR-2 phosphorylation.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. Benzoxazole-based inhibitors typically act as ATP-competitive inhibitors, blocking the initial autophosphorylation step.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->Downstream PI3K->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor Benzoxazole Inhibitor Inhibitor->P_VEGFR2 Inhibition

Figure 4: VEGFR-2 signaling pathway and point of inhibition.

References

Synthesis of Novel Bioactive Compounds from 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel compounds derived from 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole. This versatile starting material serves as a key building block for the development of potent kinase inhibitors and other biologically active molecules. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to generate libraries of 2-aryl and 2-amino-substituted benzoxazoles. Furthermore, detailed methodologies for evaluating the biological activity of these novel compounds against key cancer targets, VEGFR-2 and Aurora B kinase, are provided.

Rationale for Synthesis

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a trifluoromethyl group at the 5-position can enhance metabolic stability and cell permeability, making this compound an attractive starting point for drug discovery programs. The chlorine atom at the 2-position is a reactive handle that allows for the introduction of diverse functionalities through various cross-coupling reactions.

Derivatives of 2-substituted benzoxazoles have shown potent inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B kinase.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy to block tumor angiogenesis and growth. Aurora B kinase is a critical regulator of mitosis, and its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.

Synthetic Protocols

The following protocols describe the synthesis of 2-aryl and 2-amino-5-(trifluoromethyl)benzo[d]oxazole derivatives.

General Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-(trifluoromethyl)benzo[d]oxazoles

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. The reactivity of aryl chlorides in Suzuki-Miyaura coupling has been well-established and can be achieved with appropriate catalyst systems.

Reaction Scheme:

[this compound] + [Amine] --(Pd catalyst, Ligand, Base, Solvent)--> [2-Amino-5-(trifluoromethyl)benzo[d]oxazole]

Caption: General workflow for the synthesis and evaluation of novel benzoxazole derivatives.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Aurora B Kinase Signaling in Mitosis

AuroraB_Signaling cluster_CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B Kinase INCENP INCENP HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation MCAK MCAK AuroraB->MCAK Phosphorylation Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Regulation Cytokinesis_Proteins Cytokinesis Proteins AuroraB->Cytokinesis_Proteins Phosphorylation Survivin Survivin Borealin Borealin Chromosome_Condensation Chromosome Condensation HistoneH3->Chromosome_Condensation Kinetochore_Attachment Correct Kinetochore- Microtubule Attachment MCAK->Kinetochore_Attachment SAC_Activation Checkpoint Activation Spindle_Checkpoint->SAC_Activation Cytokinesis Cytokinesis Cytokinesis_Proteins->Cytokinesis

Caption: Key roles of Aurora B kinase during mitosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic strategy involves a two-step process:

  • Synthesis of the precursor: Preparation of 2-amino-4-(trifluoromethyl)phenol.

  • Cyclization and Chlorination: Condensation of the aminophenol precursor to form the benzoxazole ring, followed by chlorination at the 2-position. This can sometimes be achieved in a single step.

Q2: What are the critical parameters to control for a high yield in the cyclization step?

Key parameters influencing the yield of the cyclization step include the choice of cyclizing agent, reaction temperature, solvent, and catalyst. Optimization of these conditions is crucial for minimizing side reactions and maximizing product formation.

Q3: I am observing a low yield of 2-amino-4-(trifluoromethyl)phenol. What could be the issue?

Low yields in the synthesis of 2-amino-4-(trifluoromethyl)phenol can often be attributed to incomplete reduction of the preceding nitro compound (e.g., 2-nitro-4-(trifluoromethyl)phenol). Ensure the hydrogenation catalyst (like platinum oxide) is active and that fresh portions are added if the reaction stalls.[1] Proper filtration to remove the catalyst and careful crystallization are also key to obtaining a pure product.

Q4: During the synthesis of the final product, what are the likely impurities I might encounter?

Common impurities can include unreacted 2-amino-4-(trifluoromethyl)phenol, the corresponding 2-hydroxybenzoxazole intermediate if the chlorination is incomplete, and potential regioisomers if the starting materials are not pure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield Suboptimal reaction conditions in either the precursor synthesis or the final cyclization/chlorination step.Systematically optimize reaction parameters such as temperature, solvent, and catalyst for each step. Refer to the detailed experimental protocols for recommended starting points.
Incomplete reaction Insufficient reaction time or temperature. Deactivated catalyst or reagent.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more reagent or catalyst. Increasing the temperature or extending the reaction time may also be beneficial.
Formation of side products The reaction temperature may be too high, leading to degradation or side reactions. The choice of solvent or base may not be optimal.Decrease the reaction temperature. Screen different solvents and bases to identify conditions that favor the desired product formation. For instance, in related benzoxazole syntheses, dichloromethane (DCM) has been found to be an effective solvent.[2]
Difficulty in purification The polarity of the product and impurities may be very similar.Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(trifluoromethyl)phenol

This protocol is adapted from a general procedure for the hydrogenation of a nitro-phenol precursor.

  • Dissolution: Dissolve the starting material, 2-nitro-4-(trifluoromethyl)phenol, in ethanol.

  • Catalyst Addition: Add a catalytic amount of platinum oxide.

  • Hydrogenation: Hydrogenate the mixture under a pressure of 50 psig. The reaction progress should be monitored, and fresh portions of the catalyst can be added if the reaction is sluggish.[1]

  • Filtration and Concentration: Once the reaction is complete, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Crystallization: Crystallize the resulting residue from water to obtain pure 2-amino-4-(trifluoromethyl)phenol.[1]

Protocol 2: Synthesis of this compound from Benzoxazolinone Precursor

This protocol is based on a general method for the preparation of 2-chlorobenzoxazoles.[3]

  • Precursor Synthesis: Synthesize 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one from 2-amino-4-(trifluoromethyl)phenol and a suitable carbonyl source (e.g., phosgene or a phosgene equivalent).

  • Reaction Setup: In an inert solvent such as o-dichlorobenzene, heat phosphorus pentachloride (PCl₅) to a temperature between 140°C and 170°C.[3]

  • Addition of Precursor: Slowly add the 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one to the heated PCl₅ solution.

  • Reaction Monitoring: The reaction is typically rapid. Monitor the conversion by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled and carefully quenched. The product is then extracted and purified, typically by distillation under reduced pressure or column chromatography, to yield this compound.

Quantitative Data Summary

The following table summarizes reaction yields for the synthesis of various 2-substituted benzoxazoles under different optimized conditions, which can serve as a reference for optimizing the synthesis of this compound.

Substrate 1Substrate 2Catalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Amide2-AminophenolTf₂O, 2-FluoropyridineDCMRoom Temp95[2]
o-aminophenolAromatic aldehydeFly ashToluene111Moderate to good[4]
o-aminophenolDMA derivativeImidazolium chlorideDMA160Good[5]
Benzoxazolin-2-onePCl₅-o-dichlorobenzene150-160-[3]

Visual Guides

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization & Chlorination start 2-Nitro-4-(trifluoromethyl)phenol step1_reagents H₂, PtO₂ Ethanol start->step1_reagents product1 2-Amino-4-(trifluoromethyl)phenol step1_reagents->product1 step2_reagents 1. Carbonyl Source 2. PCl₅ product1->step2_reagents product2 This compound step2_reagents->product2

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Reaction Yield check_completeness Is the reaction complete? (TLC/LC-MS) start->check_completeness check_side_products Are there significant side products? check_completeness->check_side_products Yes incomplete_action Increase reaction time or temperature. Add more reagent/catalyst. check_completeness->incomplete_action No optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry check_side_products->optimize_conditions No side_product_action Adjust reaction conditions: - Lower temperature - Screen solvents/bases check_side_products->side_product_action Yes purification_issue Investigate Purification Method: - Recrystallization solvent screen - Optimize chromatography optimize_conditions->purification_issue incomplete_action->optimize_conditions side_product_action->optimize_conditions

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole. The information is presented in a clear question-and-answer format to assist in identifying and resolving potential side product formation and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in nucleophilic substitution reactions with this compound?

When performing nucleophilic substitution reactions on this compound, the primary expected outcome is the displacement of the chloro group at the 2-position by a nucleophile (e.g., an amine or an alcohol). However, several side products can arise depending on the reaction conditions and the nature of the nucleophile.

  • Hydrolysis Product: The most prevalent side product is the corresponding benzoxazolin-2-one, 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one. This occurs due to the presence of water in the reaction mixture, which can act as a nucleophile, particularly under basic conditions. Even trace amounts of water in solvents or reagents can lead to the formation of this impurity.[1]

  • Unreacted Starting Material: Incomplete reactions can leave residual this compound, which may co-elute with the desired product during chromatographic purification, complicating isolation.

  • Products of Ring Opening: Under harsh reaction conditions, such as high temperatures or very strong bases, the benzoxazole ring can be susceptible to cleavage, leading to a complex mixture of degradation products.

Q2: During a reaction with an amine, I observe a significant amount of a byproduct with a mass corresponding to the starting material plus an oxygen atom. What is this and how can I avoid it?

This byproduct is likely 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one, the hydrolysis product. Its formation is favored by the presence of water. To minimize its formation, consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Inert atmosphere techniques (e.g., using argon or nitrogen) can prevent atmospheric moisture from entering the reaction.

  • Control Basicity: While a base is often necessary to scavenge the HCl generated, using a large excess of a strong base can promote hydrolysis. Consider using a non-nucleophilic, sterically hindered base or carefully controlling the stoichiometry.

  • Temperature Control: Lowering the reaction temperature may reduce the rate of hydrolysis relative to the desired nucleophilic substitution.

Q3: Can the trifluoromethyl group undergo hydrolysis during reactions?

Hydrolysis of the trifluoromethyl (CF3) group to a carboxylic acid is a known transformation, though it typically requires harsh conditions such as strong acids or bases at elevated temperatures.[2] Under the relatively mild conditions used for many nucleophilic aromatic substitution reactions, significant hydrolysis of the trifluoromethyl group on the benzoxazole ring is generally not a major concern. However, if the reaction is performed at high temperatures for extended periods in the presence of a strong base, this possibility should be considered.

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Substitution with an Amine (e.g., Buchwald-Hartwig Amination)
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive catalyst or inappropriate ligand.Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands are often effective for aryl chlorides.
Steric hindrance from the nucleophile or substrate.Increase reaction temperature and/or time. Consider using a more active catalyst system.
Formation of hydrodehalogenation byproduct Presence of a hydrogen source and a competing reductive pathway.Ensure anhydrous conditions. Use a non-protic solvent. This is a known side reaction in some Buchwald-Hartwig couplings.[3]
Significant amount of 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one Presence of water in the reaction.Follow the recommendations in FAQ 2 to ensure anhydrous conditions.
Problem 2: Formation of Multiple Unidentified Byproducts in Reactions with Alkoxides
Symptom Possible Cause Suggested Solution
Complex mixture of products observed by TLC or LC-MS Ring-opening of the benzoxazole core.Use milder reaction conditions (lower temperature, weaker base). Sodium or potassium alkoxides are strong bases that can promote degradation.
Reaction with the solvent.If using an alcohol as a solvent, it can also act as the nucleophile. If a different alkoxide is desired, use a non-reactive solvent like THF or dioxane.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired amine (1.2 eq.), a suitable palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a dry, degassed solvent (e.g., toluene or dioxane) and a base (e.g., NaOtBu or K3PO4, 1.5-2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the desired reaction and the formation of a common side product.

start This compound conditions Reaction Conditions start->conditions nucleophile Nucleophile (e.g., R-NH2) nucleophile->conditions Desired Path product Desired 2-Substituted Product side_product 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one (Hydrolysis Side Product) water H2O (Trace) water->conditions Side Reaction conditions->product Substitution conditions->side_product Hydrolysis start Reaction Setup check_purity Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_purity low_conversion Low Conversion check_purity->low_conversion Yes side_products Significant Side Products check_purity->side_products Yes clean_reaction Clean Reaction check_purity->clean_reaction No optimize_catalyst Optimize Catalyst/Ligand/ Temperature low_conversion->optimize_catalyst check_reagents Check Reagent Purity and Anhydrous Conditions side_products->check_reagents purification Proceed to Purification clean_reaction->purification

References

Technical Support Center: Troubleshooting Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted advice for researchers, scientists, and drug development professionals encountering challenges with the cyclization step in benzoxazole synthesis.

Troubleshooting Guide: Failed Cyclization

Question 1: My reaction shows very low to no yield of the desired benzoxazole. What are the primary factors to investigate?

Answer:

Low or no product yield is a common issue that can often be traced back to several key factors. Systematically evaluating each of these can help pinpoint the problem.

  • Purity of Starting Materials: The purity of your 2-aminophenol and the corresponding carboxylic acid (or its derivative) is critical.[1] Impurities can significantly interfere with the reaction. 2-aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and reduced yields.[1]

    • Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or distillation before use.[1] It is also advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are pivotal for a successful cyclization.[1][3]

    • Temperature: The reaction may require a specific temperature to overcome the activation energy.[1] Some solvent-free reactions need temperatures as high as 130°C to achieve good yields.[1][4] Conversely, excessively high temperatures can lead to decomposition or polymerization.[1][5]

    • Solvent: The solvent plays a crucial role in reaction efficiency.[5] Solvents like ethanol have proven effective in many cases.[5] If your reaction is moisture-sensitive, ensure you are using an anhydrous solvent.[5]

    • Recommendation: Conduct small-scale optimization experiments, systematically varying the temperature and trying different solvents. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1][5]

  • Catalyst Activity: If your synthesis utilizes a catalyst, its activity is paramount.

    • Recommendation: Ensure your catalyst is active, as some may require activation or are sensitive to air and moisture.[2] In some cases, a modest increase in catalyst loading can significantly improve the conversion rate.[2] If you are using a recyclable catalyst, consider the possibility of deactivation and try adding a fresh portion.[1]

Question 2: My reaction has stalled and is not proceeding to completion. What steps can I take?

Answer:

A stalled reaction can be frustrating, but there are several ways to address it.

  • Insufficient Temperature: The reaction temperature might be too low.

    • Recommendation: Incrementally increase the temperature while closely monitoring the reaction's progress by TLC or GC.[1]

  • Catalyst Deactivation: The catalyst may have lost its activity, which is a common issue with recyclable catalysts.[1]

    • Recommendation: Adding a fresh portion of the catalyst might restart the reaction.[1]

  • Formation of a Stable Intermediate: In syntheses involving a 2-aminophenol and an aldehyde, the intermediate Schiff base can sometimes be very stable and fail to cyclize efficiently.[1][5]

    • Recommendation: To promote cyclization, you can try increasing the reaction temperature or switching to a catalyst, such as a Lewis acid, that is more effective at promoting this step.[5]

Question 3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer:

Side product formation reduces the yield of your desired benzoxazole and complicates purification.

  • Incomplete Cyclization: As mentioned, the formation of a stable Schiff base intermediate is a common issue when using an aldehyde.[1]

    • Recommendation: Increase the reaction temperature or time to encourage cyclization. The addition of a suitable oxidant may also be necessary.[1]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1]

    • Recommendation: Carefully control the reaction temperature and pH to minimize these side reactions.[1]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]

    • Recommendation: Optimize the stoichiometry of your reactants to favor the desired monosubstituted product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for benzoxazole synthesis from 2-aminophenol?

A: The common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. The reaction typically proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[6]

Q2: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of benzoxazole synthesis.[5] By taking aliquots at regular intervals, you can observe the consumption of starting materials and the formation of the product.[2] Gas Chromatography (GC) can also be used for this purpose.[2]

Q3: My 2-aminophenol starting material has darkened. Can I still use it?

A: 2-aminophenols are known to oxidize in the presence of air, which often results in a darkening of the material.[1] This oxidation can introduce impurities that may hinder your reaction. It is highly recommended to purify the 2-aminophenol by recrystallization before use to ensure the best possible outcome.

Q4: What are some common catalysts used in benzoxazole synthesis?

A: A variety of catalysts can be employed to facilitate benzoxazole synthesis. These include Brønsted acids like methanesulfonic acid, Lewis acids, and various heterogeneous catalysts.[7][8][9] Some modern methods utilize reusable catalysts such as Brønsted acidic ionic liquid gels or magnetic nanoparticles to promote greener and more efficient reactions.[4][10] The choice of catalyst often depends on the specific substrates and desired reaction conditions.[5]

Data Presentation

Table 1: Effect of Various Catalysts on the Synthesis of 2-Phenylbenzoxazole
EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1No Catalyst13010<5[8]
2p-TsOH130845[8]
3H2SO4130840[8]
4Fe3O4@SiO2-SO3H500.592[10][11]
5BAIL Gel130598[4][8]

Reaction conditions may vary between sources. This table is for comparative purposes.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

  • In-situ Acid Chloride Formation: To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol). Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.[6]

  • Condensation: Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).[6]

  • Cyclization: Add a catalyst, such as methanesulfonic acid (2.0-3.0 mmol), to the mixture.[6]

  • Heating: Heat the reaction mixture to 100-120°C.[6]

  • Monitoring: Monitor the progress of the reaction by TLC.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product can be purified by washing with a cold solvent, such as ethanol, followed by filtration.[5] Further purification can be achieved by recrystallization or column chromatography.[5]

Visualizations

Experimental Workflow

G cluster_start Preparation cluster_reaction Reaction cluster_finish Work-up & Purification start Verify Purity of Starting Materials setup Set up Reaction under Inert Atmosphere start->setup reagents Combine 2-Aminophenol, Carboxylic Acid/Derivative, and Solvent setup->reagents catalyst Add Catalyst reagents->catalyst heat Heat to Optimized Temperature catalyst->heat monitor Monitor Progress (TLC/GC) heat->monitor workup Cool Reaction & Quench monitor->workup purify Purify Product (Filtration, Recrystallization, Chromatography) workup->purify characterize Characterize Final Product purify->characterize

Caption: A generalized workflow for the synthesis of benzoxazoles.

Troubleshooting Failed Cyclization

G cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield of Benzoxazole cause1 Starting Material Impurity start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Catalyst Inactive start->cause3 cause4 Stable Intermediate Formation start->cause4 sol1 Purify Starting Materials cause1->sol1 sol2 Optimize Temperature, Solvent, & Time cause2->sol2 sol3 Use Fresh/More Catalyst cause3->sol3 sol4 Increase Temperature or Change Catalyst cause4->sol4

Caption: A decision-making workflow for troubleshooting benzoxazole synthesis.[1]

References

catalyst selection for efficient 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a catalyst selection workflow to address common challenges encountered during synthesis.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions in a question-and-answer format.

Q1: I am observing a low yield of my final product. What are the likely causes and how can I improve it?

A1: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of the starting material, 2-amino-4-(trifluoromethyl)phenol, is crucial. Impurities can interfere with the reaction, leading to side products and reduced yields. It is advisable to use high-purity starting materials or purify them before use.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Key parameters to optimize include:

    • Temperature: Ensure the reaction temperature is optimal for both the cyclization and chlorination steps. Insufficient temperature may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Solvent: The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous, especially if moisture-sensitive reagents are used.

  • Catalyst Activity: If a catalyst is employed, its activity is paramount. Ensure the catalyst is not deactivated. For some catalysts, a slight increase in loading can significantly improve the conversion rate.

  • Inert Atmosphere: 2-aminophenols can be susceptible to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and improve the yield.

Q2: My reaction is not going to completion, and I see starting material remaining. What should I do?

A2: An incomplete reaction can be addressed by:

  • Extending Reaction Time: Continue to monitor the reaction at regular intervals to see if it proceeds to completion with additional time.

  • Increasing Temperature: A modest increase in temperature may provide the necessary activation energy to drive the reaction forward. However, be cautious of potential side reactions at higher temperatures.

  • Catalyst Deactivation: If using a catalyst, it may have lost its activity. Consider adding a fresh portion of the catalyst.

Q3: I am observing the formation of significant side products. How can I minimize them?

A3: Side product formation can be minimized by:

  • Optimizing Stoichiometry: Ensure the molar ratios of your reactants are correct.

  • Controlling Temperature: Side reactions are often favored at higher temperatures. Maintaining the optimal temperature can improve selectivity.

  • Choice of Reagents: The choice of chlorinating agent can influence the formation of side products. For instance, using thionyl chloride (SOCl₂) with a catalytic amount of DMF is a common method for converting a hydroxyl group at the 2-position to a chloro group.

Q4: What are the best practices for purifying this compound?

A4: Effective purification is key to obtaining a high-purity product. Common methods include:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying benzoxazoles. The choice of the solvent system (eluent) is critical for achieving good separation. A common eluent system is a mixture of petroleum ether and ethyl acetate.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent purification technique.

Catalyst Performance Data

The selection of an appropriate catalyst is critical for an efficient synthesis. The following table summarizes the performance of various catalysts used in the synthesis of benzoxazole derivatives, providing a comparative overview of their effectiveness under different conditions.

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Lewis Acids
FeCl₃ / AlCl₃Benzoxazolinone derivatives-20-200--[1]
Zn(OAc)₂2-aminophenol, aldehydesEthanol-380-92[2]
Brønsted Acids
p-TsOH2-aminophenol, aldehydes----[3]
PEG-SO₃H2-aminophenol, carboxylic acids---High[4]
BAIL gel2-aminophenol, benzaldehydeSolvent-free1305High[5][6][7]
Metal Catalysts
Copper (CuI)o-haloanilides---High[8]
Palladium (Pd)2-aminophenol, aldehydesDMF801883-95[9]
Nickel (Ni)2-aminophenol, aldehydesDMF803-487-94[9]
Ruthenium (Ru)2-aminophenol, primary alcohols----[3]
Other
DMF (as catalyst)2-mercaptobenzoxazole, SOCl₂SOCl₂Reflux569.7[10]

Experimental Protocols

This section provides a detailed, plausible methodology for the synthesis of this compound, based on established synthetic routes for analogous compounds.

Synthesis of this compound from 2-amino-4-(trifluoromethyl)phenol

This two-step, one-pot procedure involves the initial formation of 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one, followed by chlorination.

Step 1: Synthesis of 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one

  • To a stirred solution of 2-amino-4-(trifluoromethyl)phenol (1 mmol) in a suitable solvent (e.g., toluene or o-dichlorobenzene), add a phosgenating agent such as triphosgene (0.4 mmol) or diphosgene (0.5 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The intermediate, 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one, can be isolated or used directly in the next step.

Step 2: Chlorination to this compound

  • To the reaction mixture containing 5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one, add a chlorinating agent such as phosphorus pentachloride (PCl₅) (1.2 mmol) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or GC).

  • After completion, carefully quench the reaction mixture with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate eluent system) to afford pure this compound.

Catalyst Selection Workflow

The choice of catalyst is a critical decision in optimizing the synthesis of this compound. The following diagram illustrates a logical workflow for catalyst selection.

CatalystSelectionWorkflow start Start: Define Synthetic Goal (this compound) substrate Identify Key Transformation: Cyclization & Chlorination start->substrate catalyst_type Choose Catalyst Type substrate->catalyst_type lewis_acid Lewis Acid (e.g., FeCl3, AlCl3, Zn(OAc)2) catalyst_type->lewis_acid Good for activating carbonyl groups bronsted_acid Brønsted Acid (e.g., p-TsOH, PEG-SO3H) catalyst_type->bronsted_acid Effective for condensation reactions metal_catalyst Transition Metal (e.g., Cu, Pd, Ni) catalyst_type->metal_catalyst Versatile for C-N and C-O bond formation screen_catalysts Screen Selected Catalysts lewis_acid->screen_catalysts bronsted_acid->screen_catalysts metal_catalyst->screen_catalysts optimization Optimize Reaction Conditions (Temperature, Solvent, Time, Loading) screen_catalysts->optimization analysis Analyze Results (Yield, Purity, Side Products) optimization->analysis analysis->screen_catalysts Unsuccessful/ Needs Improvement final_protocol Final Optimized Protocol analysis->final_protocol Successful

Caption: A logical workflow for selecting and optimizing a catalyst for the synthesis of this compound.

References

Technical Support Center: 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The proposed synthesis follows a two-step route: cyclization of 2-amino-4-(trifluoromethyl)phenol to form 5-(trifluoromethyl)benzoxazol-2-one, followed by chlorination to yield the final product.

Problem 1: Low or No Yield of 5-(Trifluoromethyl)benzoxazol-2-one (Intermediate)

Potential Cause Suggested Solution
Incomplete reaction - Ensure the phosgene equivalent (e.g., triphosgene) is added slowly and at the correct temperature to control the reaction rate.- Extend the reaction time or slightly increase the temperature to drive the cyclization to completion.
Degradation of starting material - 2-amino-4-(trifluoromethyl)phenol can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of reagents - Use freshly opened or properly stored 2-amino-4-(trifluoromethyl)phenol.- Verify the purity of the phosgene equivalent. Triphosgene should be a white crystalline solid.

Problem 2: Low or No Yield of this compound (Final Product)

Potential Cause Suggested Solution
Inefficient chlorination - Use a molar excess of the chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride).[1] - Ensure the reaction temperature is optimal for the chosen chlorinating agent. For phosphorus pentachloride, temperatures between 140°C and 170°C are often effective.[1]
Hydrolysis of the product - 2-Chlorobenzoxazoles can be sensitive to moisture. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
Product loss during workup - Minimize exposure to water during extraction and washing steps.- Use an appropriate solvent system for extraction to ensure good partitioning of the product.

Problem 3: Presence of Impurities in the Final Product

Potential Impurity Identification Method Troubleshooting and Removal
Unreacted 5-(trifluoromethyl)benzoxazol-2-one - HPLC: A more polar peak compared to the product.- TLC: A more polar spot (lower Rf) than the product.- Increase the amount of chlorinating agent and/or the reaction time of the chlorination step.- Purify the crude product using column chromatography on silica gel.
Unreacted 2-amino-4-(trifluoromethyl)phenol - HPLC: A highly polar peak.- TLC: A very low Rf spot.- Ensure complete cyclization in the first step.- Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during workup to remove the basic starting material.
Ring-chlorinated byproducts - GC-MS or LC-MS: A peak with a mass corresponding to the addition of a second chlorine atom.- 1H NMR: A more complex aromatic splitting pattern than the desired product.- Avoid excessive amounts of chlorinating agent or prolonged reaction times at high temperatures.- Careful fractional distillation under vacuum or preparative HPLC can be used for separation. Traces of ring-chlorinated products may be found in the distillation residue.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective two-step synthetic route starts with 2-amino-4-(trifluoromethyl)phenol. The first step is a cyclization reaction with a phosgene equivalent, such as triphosgene, to form the intermediate 5-(trifluoromethyl)benzoxazol-2-one. The second step involves the chlorination of this intermediate using a reagent like phosphorus pentachloride or thionyl chloride to yield the final product, this compound.[1]

Q2: Why is triphosgene preferred over phosgene gas for the cyclization step?

Triphosgene is a solid and is therefore safer and easier to handle than the highly toxic and gaseous phosgene.[3] It serves as a stable phosgene equivalent that generates phosgene in situ.

Q3: What are the expected major impurities in the synthesis of this compound?

The most likely impurities are:

  • Unreacted starting material: 2-amino-4-(trifluoromethyl)phenol.

  • Unreacted intermediate: 5-(trifluoromethyl)benzoxazol-2-one.

  • Over-chlorination product: Ring-chlorinated this compound isomers.

Q4: What purification methods are recommended for the final product?

For laboratory scale, purification can be achieved by:

  • Column chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate).

  • Vacuum distillation: This method is effective for removing less volatile impurities.[2]

Q5: What analytical techniques can be used to assess the purity of this compound?

The purity of the final product can be determined using:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main product and detecting impurities.

  • Gas Chromatography (GC): Suitable for assessing the purity of volatile compounds.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F): To confirm the structure of the product and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-(Trifluoromethyl)benzoxazol-2-one (Intermediate)

  • To a solution of 2-amino-4-(trifluoromethyl)phenol (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene or dioxane) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N2 or Ar), add a suitable base (e.g., triethylamine, 1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(trifluoromethyl)benzoxazol-2-one. This intermediate can be used in the next step without further purification or can be purified by recrystallization.

Protocol 2: Synthesis of this compound (Final Product)

  • In a flame-dried flask under an inert atmosphere, combine the crude 5-(trifluoromethyl)benzoxazol-2-one (1 equivalent) with a chlorinating agent such as phosphorus pentachloride (1.5 equivalents).[1]

  • Heat the mixture to 140-160 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC/HPLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound A 2-amino-4-(trifluoromethyl)phenol C Cyclization A->C B Triphosgene, Base B->C D 5-(Trifluoromethyl)benzoxazol-2-one C->D F Chlorination D->F E Chlorinating Agent (e.g., PCl5) E->F G Crude this compound F->G H Purification (Distillation/Chromatography) G->H I Pure this compound H->I

Caption: A typical two-step synthesis workflow.

TroubleshootingTree Troubleshooting Impurities in Final Product Start Impurity Detected in Final Product ImpurityType Identify Impurity (HPLC/TLC/MS) Start->ImpurityType UnreactedIntermediate Unreacted 5-(trifluoromethyl)benzoxazol-2-one ImpurityType->UnreactedIntermediate More polar than product UnreactedStart Unreacted 2-amino-4-(trifluoromethyl)phenol ImpurityType->UnreactedStart Highly polar OverChlorination Ring-Chlorinated Byproduct ImpurityType->OverChlorination Higher mass Solution1 Increase chlorination time/reagent - Purify via chromatography UnreactedIntermediate->Solution1 Solution2 Ensure complete cyclization - Acid wash during workup UnreactedStart->Solution2 Solution3 Reduce chlorinating agent/time - Purify via fractional distillation or prep-HPLC OverChlorination->Solution3

Caption: A decision tree for impurity troubleshooting.

References

stability issues and degradation of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole. This resource is intended for researchers, scientists, and professionals in drug development to ensure the reliable use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container, protected from moisture and light. Recommended storage is in a dry environment at 2-8°C.[1] Improper storage can lead to degradation and the formation of impurities.

Q2: I observe a change in the color of my solid this compound sample over time. What could be the cause?

A2: A change in color, such as yellowing, is a common indicator of chemical degradation. This can be caused by exposure to air (oxidation), light (photodegradation), or moisture (hydrolysis). It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is being stored for an extended period.

Q3: My reaction yield using this compound is lower than expected. Could the compound's stability be a factor?

A3: Yes, low reaction yields can be a result of the degradation of this compound. If the compound has degraded, the actual concentration of the active starting material will be lower than anticipated. Furthermore, degradation products can potentially interfere with the reaction. It is advisable to check the purity of the compound before use, for example, by taking a melting point or running a quick TLC or LC-MS.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation routes can be hypothesized:

  • Hydrolysis: The benzoxazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the opening of the oxazole ring to form an N-acylated aminophenol derivative. The 2-chloro substituent can also be hydrolyzed to a hydroxyl group, forming the corresponding benzoxazol-2-one.

  • Nucleophilic Substitution: The chlorine atom at the 2-position is a potential leaving group and can be displaced by nucleophiles present in the reaction mixture or from impurities (e.g., water).

  • Oxidation: The electron-rich benzoxazole ring system could be susceptible to oxidation, particularly if exposed to strong oxidizing agents or atmospheric oxygen over time.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in NMR/LC-MS analysis of the starting material. Degradation of the compound due to improper storage or handling.1. Confirm the identity of the main peak. 2. Attempt to identify the impurity peaks by mass. 3. Purify the material before use (e.g., by recrystallization or column chromatography). 4. Order a new batch of the compound and store it under the recommended conditions.
Inconsistent results between experiments. Use of a partially degraded batch of this compound.1. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the entire batch to the atmosphere. 2. Always use a fresh aliquot for each experiment. 3. Perform a purity check on the batch currently in use.
Reaction fails to go to completion despite stoichiometric reagents. The actual concentration of this compound is lower than calculated due to the presence of degradation products.1. Quantify the purity of the starting material using a technique like quantitative NMR (qNMR) or HPLC with a standard. 2. Adjust the stoichiometry of the reaction based on the determined purity.
Formation of a polar, water-soluble byproduct. Possible hydrolysis of the benzoxazole ring or the chloro substituent.1. Ensure all solvents and reagents are anhydrous. 2. Run the reaction under an inert atmosphere. 3. If applicable, consider using a non-nucleophilic base.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for 7 days.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV and LC-MS to identify and quantify the remaining parent compound and any new peaks corresponding to degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

3. Analysis:

  • Inject the sample and record the chromatogram.

  • The purity can be estimated by the area percentage of the main peak relative to the total peak area.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of this compound (TLC, LC-MS) start->check_purity pure Compound is Pure check_purity->pure impure Impurities Detected check_purity->impure investigate_other Investigate Other Experimental Parameters (Reagents, Conditions) pure->investigate_other purify Purify Compound (Recrystallization, Chromatography) impure->purify new_batch Order New Batch and Implement Proper Storage impure->new_batch If purification is not feasible retest Re-run Experiment with Purified Compound purify->retest success Successful Experiment retest->success new_batch->retest

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photodegradation start->photo analyze Analyze Samples by HPLC-UV and LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify and Characterize Degradation Products analyze->identify

Caption: Experimental workflow for forced degradation studies.

References

Overcoming Low Yield in Halogenated Benzoxazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in halogenated benzoxazole synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of halogenated benzoxazoles in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My halogenated benzoxazole synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in the synthesis of halogenated benzoxazoles can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your 2-aminophenol or the corresponding aldehyde or carboxylic acid derivative can interfere with the reaction, leading to lower yields.

  • Suboptimal Reaction Conditions: The yield of benzoxazole synthesis is highly sensitive to reaction parameters, including temperature, reaction time, the choice of solvent, and the type and amount of catalyst used.

  • Formation of a Stable Schiff Base Intermediate: In reactions involving a 2-aminophenol and an aldehyde, the intermediate Schiff base may be particularly stable and not undergo efficient cyclization to the desired benzoxazole.[1]

  • Side Product Formation: Competing side reactions can consume your starting materials, which directly reduces the yield of the target halogenated benzoxazole.

  • Product Degradation: The synthesized benzoxazole may be unstable under the specific reaction or work-up conditions employed.

  • Inefficient Purification: Significant product loss can occur during the purification process.

Q2: How can I verify if my starting materials are pure enough for the synthesis?

A2: Ensuring the high purity of your starting materials is a critical first step. The following methods can be used for purity assessment:

  • Melting Point Analysis: Compare the observed melting point of your starting materials with the values reported in the literature. A broad melting range or a melting point that is lower than the expected value is indicative of impurities.

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying the presence of impurities.

  • Chromatographic Techniques: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can be used to detect the presence of multiple components in your starting materials.

Q3: I am observing a significant amount of a Schiff base as a byproduct. How can I facilitate its cyclization to the desired benzoxazole?

A3: The accumulation of a stable Schiff base intermediate is a common hurdle in benzoxazole synthesis.[1] To promote the subsequent cyclization reaction, consider the following strategies:

  • Catalyst Selection: The choice of catalyst is crucial. Lewis acids are often effective in promoting the cyclization step.

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to proceed. However, it is important to monitor for potential side reactions or degradation of the product at elevated temperatures.

  • Introduction of an Oxidizing Agent: Some synthetic protocols utilize an oxidizing agent to aid in the final aromatization step to form the benzoxazole ring. Atmospheric oxygen can also play a role in this process.

Q4: My reaction appears to be incomplete, as indicated by the presence of starting material on a TLC plate after the recommended reaction time. What are the next steps?

A4: If your reaction has not gone to completion, you can take the following steps:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis to determine the optimal reaction duration.[1]

  • Verify Catalyst Activity: If a catalyst is being used, ensure that it is active. Some catalysts are sensitive to air and moisture and may require activation prior to use.[2] In some cases, a modest increase in the catalyst loading can lead to a significant improvement in the conversion rate.[2]

  • Re-evaluate Stoichiometry: Carefully check the molar ratios of your reactants to ensure they are correct.

Q5: What are some effective purification strategies for halogenated benzoxazoles that can help minimize product loss?

A5: The purification step is critical for obtaining a high isolated yield of your product. The following are common and effective purification methods:

  • Recrystallization: This is a highly effective technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly, which facilitates the formation of pure crystals. A preliminary wash of the crude product with a cold solvent can often remove a significant amount of impurities.[1][3]

  • Column Chromatography: For mixtures that are challenging to separate by recrystallization, silica gel column chromatography is a very powerful purification method. A common mobile phase for this separation is a mixture of n-hexane and ethyl acetate.[1][2]

  • Aqueous Washing: A simple wash of the crude reaction mixture with water can effectively remove water-soluble impurities and byproducts.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low yields in halogenated benzoxazole synthesis.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify/Replace Starting Materials purity_ok->purify_reagents No eval_conditions Evaluate Reaction Conditions (Catalyst, Solvent, Temp., Time) purity_ok->eval_conditions Yes purify_reagents->start conditions_ok Conditions Optimal? eval_conditions->conditions_ok optimize_conditions Optimize Reaction Conditions (Screen Catalysts, Solvents, etc.) conditions_ok->optimize_conditions No check_side_products Analyze for Side Products (e.g., Schiff Base) conditions_ok->check_side_products Yes optimize_conditions->start side_products_present Side Products Present? check_side_products->side_products_present modify_conditions Modify Conditions to Favor Cyclization (e.g., Change Catalyst, Increase Temp.) side_products_present->modify_conditions Yes check_purification Review Purification Protocol side_products_present->check_purification No modify_conditions->start purification_ok Purification Efficient? check_purification->purification_ok optimize_purification Optimize Purification (e.g., Different Solvent, Chromatography) purification_ok->optimize_purification No end Improved Yield purification_ok->end Yes optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in halogenated benzoxazole synthesis.

Data Presentation

The following tables summarize quantitative data to facilitate the comparison of different reaction parameters.

Table 1: Comparison of Catalysts for the Synthesis of 2-(4-(Trifluoromethyl)phenyl)benzoxazole
Catalyst (mol%)SolventTime (min)Yield (%)
FeCl₃EtOH12067
ZnCl₂EtOH12071
NiSO₄ (10)EtOH12090
NiSO₄ (5)EtOH12074
NiSO₄ (2)EtOH12052
No CatalystEtOH120Trace

Reaction conditions: 2-aminophenol (1.5 mmol), 4-(trifluoromethyl)benzaldehyde (1 mmol) in EtOH (10 mL) at room temperature.[4]

Table 2: Influence of Solvent on the Synthesis of 2-(4-(Trifluoromethyl)phenyl)benzoxazole
SolventCatalystTime (min)Yield (%)
CH₃CNNiSO₄18074
DMFNiSO₄15054
EtOHNiSO₄12090
DCMNiSO₄20065

Reaction conditions: 2-aminophenol (1.5 mmol), 4-(trifluoromethyl)benzaldehyde (1 mmol), NiSO₄ (10 mol%) at room temperature.[4]

Table 3: Synthesis of Various Halogenated 2-Arylbenzoxazoles
2-Aminophenol DerivativeAldehyde DerivativeProductYield (%)
2-Amino-4-chlorophenol4-Chlorobenzaldehyde5-Chloro-2-(4-chlorophenyl)benzoxazole85
2-Amino-4-chlorophenol4-Fluorobenzaldehyde5-Chloro-2-(4-fluorophenyl)benzoxazole88
2-Amino-4-chlorophenol4-Bromobenzaldehyde2-(4-Bromophenyl)-5-chlorobenzoxazole82
2-Amino-4-bromophenol4-Chlorobenzaldehyde5-Bromo-2-(4-chlorophenyl)benzoxazole80

Reaction conditions: Substrates (1.0 mmol), LAIL@MNP catalyst (4 mg), solvent-free, sonication at 70°C for 30 min.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of halogenated benzoxazoles.

Protocol 1: General One-Pot Synthesis of Halogenated 2-Arylbenzoxazoles using a Heterogeneous Catalyst

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-chlorophenol) (1.0 mmol)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Catalyst (e.g., NiSO₄, 10 mol%)[4]

  • Solvent (e.g., Ethanol, 10 mL)[4]

Procedure:

  • Combine the substituted 2-aminophenol (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and the catalyst in a round-bottom flask.

  • Add the solvent to the flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the catalyst by filtration.

  • Wash the collected catalyst with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Synthesis of 2-Aryl-5-chlorobenzoxazole

This protocol is adapted from a procedure for the synthesis of 4-(5-chlorobenzoxazol-2-yl)aniline.[6]

Materials:

  • 2-Amino-4-chlorophenol (1.0 equiv)

  • Substituted benzoic acid (e.g., 4-aminobenzoic acid) (1.0 equiv)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a suitable reaction vessel, add the 2-amino-4-chlorophenol and the substituted benzoic acid to polyphosphoric acid.

  • Heat the reaction mixture with stirring. The optimal temperature and reaction time will vary depending on the specific substrates.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, carefully pour the hot mixture into a beaker containing ice water while stirring vigorously to precipitate the product.

  • Neutralize the aqueous solution to a pH of approximately 7 with a suitable base (e.g., sodium bicarbonate).

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water.

  • Dry the crude product completely.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of halogenated benzoxazoles.

Experimental Workflow for Halogenated Benzoxazole Synthesis

G start Reactant Preparation (Halogenated 2-aminophenol, Aldehyde) reaction One-Pot Reaction (Catalyst, Solvent, Temp., Time) start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Recrystallization/Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, MP) purification->analysis

Caption: A general experimental workflow for the synthesis and purification of halogenated benzoxazoles.

Relationship Between Reaction Parameters and Yield

G yield Yield catalyst Catalyst (Type, Loading) catalyst->yield Influences rate & selectivity solvent Solvent (Polarity, Protic/Aprotic) solvent->yield Affects solubility & intermediate stability temp Temperature temp->yield Impacts rate & side reactions time Reaction Time time->yield Determines conversion

Caption: Key reaction parameters influencing the yield of halogenated benzoxazole synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during this synthesis.

Troubleshooting and FAQs

Q1: I am having trouble with the first step, the cyclization of 2-amino-4-(trifluoromethyl)phenol to 5-(trifluoromethyl)benzoxazol-2-one. What are the common causes of low yield?

A1: Low yields in the cyclization step can often be attributed to the following factors:

  • Purity of Starting Material: The starting material, 2-amino-4-(trifluoromethyl)phenol, can be susceptible to oxidation. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired benzoxazolone. It is crucial to use a high-purity starting material.

  • Inefficient Cyclizing Agent: The choice and handling of the cyclizing agent are critical. Triphosgene, a safer alternative to phosgene gas, is often used.[1] However, it is sensitive to moisture and can decompose, leading to incomplete reactions. Ensure that the triphosgene is of high quality and that the reaction is carried out under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While some cyclization reactions require elevated temperatures to proceed, excessively high temperatures can lead to degradation of the starting material or product.

  • Incorrect Stoichiometry: The molar ratio of the reactants is important. A slight excess of the cyclizing agent may be necessary to ensure complete conversion of the 2-amino-4-(trifluoromethyl)phenol.

Q2: During the chlorination of 5-(trifluoromethyl)benzoxazol-2-one to this compound, I am observing the formation of multiple byproducts. How can I improve the selectivity of this reaction?

A2: The formation of byproducts during the chlorination step is a common issue. Here are some strategies to improve selectivity:

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used reagent for this type of chlorination. Using a combination of POCl₃ and phosphorus pentachloride (PCl₅) can sometimes improve the reaction rate and yield.

  • Reaction Temperature and Time: Over-chlorination or degradation can occur at high temperatures or with prolonged reaction times. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. Once the starting material is consumed, the reaction should be promptly worked up.

  • Solvent Selection: The choice of solvent can influence the reaction's selectivity. Aprotic solvents are generally preferred for this transformation. It is recommended to perform a solvent screen to identify the optimal medium for your specific conditions.

Q3: What are the best practices for purifying the final product, this compound?

A3: The purification of halogenated benzoxazoles can be challenging due to their potential for degradation. Here are some effective purification strategies:

  • Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. A silica gel column with a gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method to obtain a highly pure product.

  • Work-up Procedure: During the work-up, it is important to neutralize any remaining acidic reagents carefully. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, followed by water and brine, is recommended.

Q4: Can you provide a general overview of the solvent effects on the synthesis of benzoxazoles?

A4: The choice of solvent can significantly impact the rate and yield of benzoxazole synthesis.[2]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used and can stabilize charged intermediates and transition states that form during the cyclization process, often leading to faster reactions.[2]

  • Chlorinated Solvents: Dichloromethane (DCM) is another frequently used solvent, particularly in reactions involving reagents like triflic anhydride.

  • Protic Solvents: Protic solvents such as ethanol and water can participate in hydrogen bonding, which may either help or hinder the reaction depending on the specific mechanism.[2]

  • Solvent-Free Conditions: In some cases, solvent-free reactions, often assisted by microwave irradiation, can be a highly efficient and environmentally friendly option, potentially leading to shorter reaction times and higher yields.[2]

Experimental Protocols

A plausible synthetic route for this compound involves a two-step process. The following are generalized protocols that may require optimization for specific laboratory conditions.

Step 1: Synthesis of 5-(trifluoromethyl)benzoxazol-2(3H)-one

This protocol is adapted from the synthesis of a similar compound, 5-Mesylbenzoxazol-2(3H)-one.[1]

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol

  • Triphosgene

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-(trifluoromethyl)phenol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • In a separate dry flask, prepare a solution of triphosgene in anhydrous DCM.

  • Transfer the triphosgene solution to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is a general procedure for the chlorination of benzoxazol-2-ones.

Materials:

  • 5-(trifluoromethyl)benzoxazol-2(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional)

  • Inert solvent (e.g., toluene, o-dichlorobenzene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(trifluoromethyl)benzoxazol-2(3H)-one and an inert solvent.

  • Slowly add phosphorus oxychloride to the suspension. A catalytic amount of PCl₅ can also be added.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature comparing the effects of different solvents on the yield and reaction time for the synthesis of this compound. The following table provides a template for researchers to systematically evaluate and record their findings when optimizing the solvent for the chlorination step.

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC/GC)
Toluene110
o-Dichlorobenzene180
Acetonitrile82
Dioxane101
Neat (Solvent-free)

Experimental Workflow Visualization

The following diagram illustrates the general two-step synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination start 2-Amino-4-(trifluoromethyl)phenol intermediate 5-(Trifluoromethyl)benzoxazol-2-one start->intermediate THF/DCM, 0°C to rt reagent1 Triphosgene, Et3N reagent1->start product This compound intermediate->product Reflux reagent2 POCl3 reagent2->intermediate

Caption: Synthetic pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole and Other Benzoxazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole with other benzoxazole analogs, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for the rational design and development of novel benzoxazole-based therapeutic agents.

Introduction to this compound

This compound is a halogenated benzoxazole derivative that has garnered interest as a versatile building block in the synthesis of more complex bioactive molecules. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. The trifluoromethyl group at the 5-position significantly influences the compound's lipophilicity and electronic properties, which can enhance its metabolic stability and cell permeability, often leading to improved pharmacological activity.

Comparative Analysis of Biological Activity

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core. This section provides a comparative overview of the anticancer and antimicrobial activities of this compound and related analogs, supported by experimental data from various studies.

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation, such as VEGFR-2 and PARP-2.[1][2] The following tables summarize the in vitro cytotoxic activity of various benzoxazole analogs against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Benzoxazole Derivatives (IC50 in µM)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
5-Chlorobenzoxazole Derivatives
Compound 1 (unsubstituted benzoxazole with cyclohexyl amide)HCT-116 (Colon)7.2 ± 0.01[3]
MCF-7 (Breast)7.8 ± 0.015[3]
Compound 9 (5-chlorobenzoxazole with cyclohexyl amide)HCT-116 (Colon)6.5 ± 0.02[3]
MCF-7 (Breast)7.1 ± 0.03[3]
Compound 11 (5-chlorobenzoxazole with aniline amide)HCT-116 (Colon)5.8 ± 0.01[3]
MCF-7 (Breast)6.2 ± 0.02[3]
Compound 12 (5-chlorobenzoxazole with p-chloroaniline amide)HCT-116 (Colon)4.9 ± 0.01[3]
MCF-7 (Breast)5.3 ± 0.01[3]
Benzoxazole-1,3,4-Oxadiazole Hybrids
Compound 10b (3,4,5-trimethoxy substitution)A549 (Lung)0.13 ± 0.014[1]
MCF-7 (Breast)0.10 ± 0.013[1]
HT-29 (Colon)0.22 ± 0.017[1]
2-Arylbenzoxazoles
Compound 40 NCI-H460 (NSCLC)0.4[1]
Compound 33 NCI-H460 (NSCLC)1.1[1]
Benzoxazole-Piperazine-1,2,3-Triazoles
Compound 4g (3,5-dichlorophenyl triazole)MCF-7 (Breast)19.89 ± 1.04[4]
HeLa (Cervical)22.71 ± 1.06[4]
Compound 4f (3-nitrophenyl triazole)MCF-7 (Breast)20.18 ± 0.77[4]
HeLa (Cervical)26.86 ± 0.88[4]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Benzoxazole Derivatives

Compound/AnalogVEGFR-2 IC50 (µM)Reference
Sorafenib (Reference Drug)0.0782[5]
Compound 1 (unsubstituted benzoxazole with cyclohexyl amide)0.268[3]
Compound 11 (5-chlorobenzoxazole with aniline amide)0.361[3]
Compound 12 (5-chlorobenzoxazole with p-chloroaniline amide)0.385[3]
Compound 8d 0.0554[5]
Compound 8a 0.0579[5]
Compound 8e 0.0741[5]
Compound 12l 0.09738[6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at the 5-position: The presence of a chloro group at the 5-position of the benzoxazole ring generally enhances cytotoxic activity compared to unsubstituted analogs.[3] The trifluoromethyl group, with its strong electron-withdrawing nature and increased lipophilicity, is also expected to positively influence anticancer potency.

  • Substitution at the 2-position: The nature of the substituent at the 2-position is critical for activity. Aryl groups, particularly those with specific substitution patterns, can significantly enhance cytotoxicity.[1] The introduction of a thioacetamido linker and various amide functionalities has been shown to yield potent VEGFR-2 inhibitors.[3]

  • Hybrid Molecules: Combining the benzoxazole scaffold with other heterocyclic rings, such as 1,3,4-oxadiazole or 1,2,3-triazole, can lead to compounds with potent and broad-spectrum anticancer activity.[1][4]

Antimicrobial Activity

Benzoxazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives (µg/mL)

Compound/AnalogBacillus subtilisStaphylococcus aureusEscherichia coliCandida albicansReference
Ampicillin (Reference)----[4]
Gentamicin (Reference)----[7]
Ofloxacin (Reference)----[7]
Fluconazole (Reference)----[7]
Benzoxazole-Piperazine-1,2,3-Triazoles
Compound 4g (3,5-dichlorophenyl triazole)3.12 ± 0.2512.5 ± 0.183.12 ± 0.54-[4]
Compound 4d (3-chlorophenyl triazole)-6.25 ± 0.3212.5 ± 0.39-[4]
2-(p-substituted-benzyl)-5-substituted-benzoxazoles
Compounds 3-12 -128--[7]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • The antimicrobial spectrum and potency of benzoxazole derivatives are highly dependent on the substitution pattern.

  • Hybrid molecules incorporating piperazine and triazole moieties have shown promising activity against both Gram-positive and Gram-negative bacteria.[4]

  • The introduction of halogen atoms on the phenyl ring of the triazole moiety appears to be beneficial for antibacterial activity.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[8]

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of approximately 1 to 3 x 10^4 cells/mL and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

2. Compound Treatment:

  • Prepare serial dilutions of the benzoxazole compounds in the appropriate cell culture medium.

  • The cells are then treated with various concentrations of the test compounds (e.g., 0.5, 2, 8, 32, and 128 µg/mL).[8] A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) should be included.

  • Incubate the plates for a specified period (e.g., 72 hours).[8]

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • The absorbance is measured at 540 nm using a microplate reader.[8]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[9]

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown overnight. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 0.5 McFarland standard).

2. Preparation of Compound Dilutions:

  • A two-fold serial dilution of the benzoxazole compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[10]

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated at 37°C for 18-24 hours.[10][11]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway targeted by benzoxazole derivatives and a typical experimental workflow.

VEGFR-2 Signaling Pathway and its Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many benzoxazole derivatives exert their anticancer effects by inhibiting this pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the in vitro evaluation of novel benzoxazole derivatives for their anticancer potential.

Anticancer_Workflow start Synthesized Benzoxazole Analogs cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) mechanism->apoptosis kinase Kinase Inhibition Assay (e.g., VEGFR-2) mechanism->kinase lead Lead Compound Identification cell_cycle->lead apoptosis->lead kinase->lead

Caption: Experimental workflow for evaluating anticancer activity of benzoxazoles.

Conclusion

This comparative guide highlights the significant potential of this compound and its analogs as scaffolds for the development of novel anticancer and antimicrobial agents. The presented data underscores the importance of the substitution pattern on the benzoxazole core in determining biological activity. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to further explore this promising class of compounds. Future studies focusing on systematic modifications of the benzoxazole scaffold, guided by the structure-activity relationships outlined herein, are warranted to optimize the therapeutic potential of these versatile molecules.

References

The Structure-Activity Relationship of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole reveals a scaffold ripe for development in anticancer and antimicrobial therapies. This guide provides a comparative analysis of its performance against established alternatives, supported by experimental data and detailed protocols to inform future research and drug development endeavors.

The benzoxazole nucleus is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The specific substitutions of a chloro group at the 2-position and a trifluoromethyl group at the 5-position of the benzo[d]oxazole ring are of particular interest. These electron-withdrawing groups are known to significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide will explore the structure-activity relationship (SAR) of this scaffold, primarily focusing on its anticancer and antimicrobial potential.

Anticancer Activity: A Focus on VEGFR-2 Inhibition

Recent studies have highlighted the potential of benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. The this compound scaffold serves as a promising starting point for the design of novel VEGFR-2 inhibitors.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of various benzoxazole derivatives and approved VEGFR-2 inhibitors against human hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented.

CompoundTarget/AssayHepG2 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 Kinase IC50 (µM)
Benzoxazole Derivatives
2-substituted 5-chlorobenzoxazole derivative 1Cytotoxicity4.614.75Not Reported
2-substituted 5-chlorobenzoxazole derivative 2Cytotoxicity5.938.930.08
2-substituted 5-chlorobenzoxazole derivative 3Cytotoxicity6.5810.110.10
Approved VEGFR-2 Inhibitors
SorafenibCytotoxicity~5.93-8.51~7.26~0.09
SunitinibCytotoxicity~2.23~4.77~0.08

Note: The IC50 values for benzoxazole derivatives are sourced from various studies and may have been determined under slightly different experimental conditions. The values for approved drugs are approximate ranges compiled from multiple sources.

Structure-Activity Relationship (SAR) Insights

The data suggests that the 5-chloro substitution on the benzoxazole ring contributes positively to the anticancer activity. Further modifications at the 2-position of the benzoxazole ring with various aromatic and heterocyclic moieties have been shown to modulate the potency against both cancer cell lines and the VEGFR-2 enzyme. The presence of the electron-withdrawing trifluoromethyl group at the 5-position is also anticipated to enhance activity, a common observation in medicinal chemistry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating anticancer activity.

VEGFR2_Signaling_Pathway cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzoxazole 2-Chloro-5-(trifluoromethyl) benzo[d]oxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed Cancer Cells in 96-well plate B Treat cells with benzoxazole derivatives (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate % cell viability and determine IC50 G->H

Caption: General experimental workflow of the MTT assay for determining anticancer activity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the benzoxazole derivatives and control compounds (e.g., Sorafenib) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Activity

Benzoxazole derivatives have a long history of being investigated for their antimicrobial properties. The electron-withdrawing nature of the chloro and trifluoromethyl groups in this compound suggests potential for potent activity against a range of microbial pathogens.

Comparative Analysis of Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives and clinically used antimicrobial agents against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)
Benzoxazole Derivatives
2-substituted benzoxazole A1.56 - 3.126.25 - 12.53.12 - 6.2512.5 - 25
2-substituted benzoxazole B0.78 - 1.563.12 - 6.251.56 - 3.126.25 - 12.5
Clinically Used Agents
Ciprofloxacin (Antibacterial)0.25 - 10.008 - 0.125Not ApplicableNot Applicable
Vancomycin (Antibacterial)0.5 - 2Not ApplicableNot ApplicableNot Applicable
Fluconazole (Antifungal)Not ApplicableNot Applicable0.25 - 8>64
Amphotericin B (Antifungal)Not ApplicableNot Applicable0.125 - 10.5 - 2

Note: MIC values for benzoxazole derivatives are illustrative and based on reported ranges for various substituted benzoxazoles. Specific MIC values for this compound are not yet widely reported. Values for clinical agents can vary based on resistance patterns.

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum of benzoxazoles is broad, with activity reported against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4] The SAR for antimicrobial benzoxazoles is complex, with the nature and position of substituents on both the benzene and oxazole rings playing a critical role. The presence of halogens, such as chlorine, is often associated with enhanced antimicrobial activity. The trifluoromethyl group can increase lipophilicity, which may improve cell membrane penetration.

Experimental Workflow

The following diagram illustrates a general workflow for determining the antimicrobial activity of a compound.

MIC_Determination_Workflow cluster_workflow MIC Determination by Broth Microdilution A Prepare serial dilutions of benzoxazole derivative in 96-well plate B Inoculate each well with a standardized suspension of the microorganism A->B C Incubate at optimal temperature and time (e.g., 37°C for 24h) B->C D Visually inspect wells for turbidity (growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives and control antibiotics/antifungals

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard, which is then further diluted).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of VEGFR-2 and are predicted to possess a broad spectrum of antimicrobial activity. The data and protocols presented in this guide offer a framework for researchers to compare the performance of novel derivatives against existing therapies and to further explore the structure-activity relationships of this versatile chemical class. Future studies should focus on synthesizing and evaluating a wider range of derivatives to optimize potency and selectivity for both anticancer and antimicrobial applications.

References

Efficacy of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of benzoxazole derivatives due to their wide range of biological activities. Among these, 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole derivatives have emerged as a promising scaffold in medicinal chemistry. This guide provides a comparative overview of the available in vitro and in vivo efficacy data for this class of compounds, supported by experimental details to aid in further research and development.

While direct experimental data on the in vitro and in vivo efficacy of this compound derivatives is not extensively available in the public domain, valuable insights can be drawn from studies on structurally related benzoxazole compounds. The presence of both a chloro and a trifluoromethyl group on the benzoxazole core is anticipated to significantly influence the compound's physicochemical properties and biological activity. The trifluoromethyl group, known for its high electronegativity and lipophilicity, can enhance metabolic stability and cell membrane permeability, potentially leading to improved pharmacokinetic profiles and efficacy.

Insights from Structurally Related Benzoxazole Derivatives

Research on analogous benzoxazole derivatives provides a foundation for understanding the potential therapeutic applications of the this compound scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds featuring a 5-chloro substituent have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The introduction of a trifluoromethyl group is also a common strategy in the design of anticancer agents to enhance their efficacy.[2] Derivatives of 2-(trifluoromethyl)benzimidazole, a related heterocyclic structure, have shown potent antiprotozoal activity.[3] Furthermore, 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives have been investigated as inhibitors of human glutathione S-transferase P1-1, an enzyme often overexpressed in tumors and implicated in chemotherapy resistance.[4]

Antimicrobial Activity

The benzoxazole nucleus is a core component of many antimicrobial agents.[5] Studies on various 2-substituted benzoxazole derivatives have revealed their potential against a spectrum of bacterial and fungal pathogens.[6][7] The inclusion of a trifluoromethyl group has been shown to be a key factor in the antimicrobial potency of some benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA).[8]

Experimental Protocols

While specific protocols for this compound derivatives are not available, the following are standard methodologies used to evaluate the efficacy of related benzoxazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo antitumor efficacy of novel compounds.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. A control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzoxazole derivatives.

General Workflow for Benzoxazole Derivative Evaluation cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Evaluation Start Starting Materials (e.g., 2-aminophenol derivatives) Reaction Chemical Synthesis (e.g., Condensation Reaction) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spec, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays Characterization->Enzyme AnimalModel Animal Model Selection (e.g., Tumor Xenograft) Cytotoxicity->AnimalModel Promising Results Efficacy Efficacy Studies (Tumor Growth Inhibition) Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A generalized workflow for the development and testing of novel benzoxazole derivatives.

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. While direct experimental data for this specific class of derivatives is currently limited, the wealth of information on related benzoxazole compounds provides a strong rationale for their synthesis and biological evaluation. Future research focusing on this specific substitution pattern is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflow outlined in this guide offer a framework for conducting such investigations.

References

Validating the Biological Target of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: A Comparative Guide to VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological target of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole, with a focus on its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent anticancer agents by targeting key signaling pathways involved in tumor growth and angiogenesis.[1][2] This document outlines the experimental data, protocols, and signaling pathways relevant to assessing the inhibitory activity of this compound against VEGFR-2, comparing its hypothetical performance with established inhibitors.

Data Presentation: Comparative Inhibitory Activity

To objectively evaluate the potential of this compound as a VEGFR-2 inhibitor, its biological activity is compared with known, clinically relevant inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from both biochemical and cell-based assays.

CompoundBiochemical IC50 (nM) (VEGFR-2 Kinase Assay)Cell-Based IC50 (µM) (HUVEC Proliferation Assay)
This compound851.2
Sorafenib902.5
Sunitinib802.0
Apatinib10.1

Note: The data for this compound is hypothetical and for illustrative purposes within this guide. Data for known inhibitors is compiled from publicly available sources.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. The following are standard protocols for key experiments in validating VEGFR-2 inhibitors.

VEGFR-2 Kinase Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme.[3] The inhibitory effect of the test compound is determined by quantifying the reduction in substrate phosphorylation. Luminescence-based ATP consumption assays, such as Kinase-Glo®, are commonly employed for detection.[3]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compound (this compound)

  • Known Inhibitor (e.g., Sorafenib)

  • 96-well plates

  • Kinase-Glo® MAX reagent

  • Microplate reader

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and the PTK substrate.

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound and a known inhibitor to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HUVEC Proliferation Assay (Cell-Based Assay)

This assay assesses the compound's ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis driven by VEGFR-2 signaling.

Principle: VEGF-A binding to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation.[4] This assay measures the extent to which a test compound can inhibit VEGF-A-induced HUVEC proliferation, typically using a colorimetric method like the MTT assay to quantify cell viability.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • VEGF-A

  • Test Compound (this compound)

  • Known Inhibitor (e.g., Sunitinib)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 24 hours to synchronize the cells.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a known inhibitor for 1 hour.

  • VEGF-A Stimulation: Add VEGF-A to the wells to stimulate cell proliferation and incubate for 48-72 hours. Include a negative control (no VEGF-A) and a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling cascade, a critical pathway in angiogenesis. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which ultimately lead to cell proliferation, migration, and survival.[1][4][5]

VEGFR2_Signaling_Pathway cluster_responses Cellular Responses VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Survival Cell Survival Akt->Survival Proliferation Cell Proliferation Nucleus->Proliferation Migration Cell Migration Nucleus->Migration Inhibitor 2-Chloro-5-(trifluoromethyl) benzo[d]oxazole Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The validation of a potential biological target for a novel compound follows a structured workflow, from initial screening to more complex cell-based and in vivo models.

Experimental_Workflow Start Compound Synthesis (this compound) Biochemical Biochemical Assay (VEGFR-2 Kinase Assay) Start->Biochemical Initial Screening CellBased Cell-Based Assays (HUVEC Proliferation, Migration) Biochemical->CellBased Confirmation in Cellular Context Selectivity Selectivity Profiling (Kinase Panel Screening) CellBased->Selectivity Assess Off-Target Effects InVivo In Vivo Models (Tumor Xenograft) Selectivity->InVivo Efficacy in a Biological System Conclusion Target Validation InVivo->Conclusion

Caption: Experimental Workflow for Validating a VEGFR-2 Inhibitor.

References

The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of trifluoromethylation on the physicochemical properties and biological efficacy of benzoxazoles reveals significant enhancements in lipophilicity, metabolic stability, and, in many cases, bioactivity. This guide provides a comparative analysis, supported by experimental data, for researchers, scientists, and drug development professionals.

The introduction of a trifluoromethyl (CF3) group to a benzoxazole scaffold can dramatically alter its molecular properties, often leading to a more favorable profile for drug discovery and development. This is attributed to the unique electronic nature and steric bulk of the CF3 group. This guide presents a comparative overview of key physicochemical, biological, and spectroscopic differences between trifluoromethylated and non-fluorinated benzoxazoles, using 2-trifluoromethyl-benzoxazole and 2-methyl-benzoxazole as representative examples.

Physicochemical Properties: A Quantitative Comparison

The trifluoromethyl group is a well-known modulator of physicochemical properties. Its high electronegativity and lipophilicity significantly impact a molecule's solubility, lipophilicity (logP), and melting point.

Property2-Trifluoromethyl-benzoxazole2-Methyl-benzoxazoleKey Observations
Molecular Weight ( g/mol ) 187.13133.15The CF3 group significantly increases molecular weight.
Melting Point (°C) 48-529.5The trifluoromethylated analog exhibits a substantially higher melting point, suggesting stronger intermolecular interactions in the solid state.[1]
logP (calculated) ~3.1~2.2The trifluoromethyl group markedly increases lipophilicity, which can enhance membrane permeability.
Aqueous Solubility LowerHigherIncreased lipophilicity generally leads to decreased aqueous solubility for the trifluoromethylated compound.

Biological Activity: Enhancing Potency

Compound ClassTarget Organism/Cell LineBiological Activity (IC50/MIC)Reference
Trifluoromethylated Benzoxazole Derivatives Various Cancer Cell LinesPotent VEGFR-2 inhibitionGeneral finding across multiple studies
Non-fluorinated Benzoxazole Derivatives Various Bacteria and FungiModerate to good antimicrobial activity[2][3]

The enhanced lipophilicity and metabolic stability conferred by the CF3 group often translate to improved pharmacokinetic profiles and overall in vivo efficacy.

Spectroscopic Characterization: A Comparative Look

The presence of the trifluoromethyl group introduces unique spectroscopic signatures, particularly in NMR and IR spectroscopy.

Spectroscopic Data2-Trifluoromethyl-benzoxazole2-Methyl-benzoxazoleKey Differences
¹H NMR (CDCl₃, ppm) Aromatic protons typically in the range of 7.4-7.8 ppm.Aromatic protons typically in the range of 7.3-7.7 ppm; Methyl singlet around 2.6 ppm.Absence of the methyl singlet in the trifluoromethylated analog.
¹³C NMR (CDCl₃, ppm) Quartet for the CF₃ carbon around 120 ppm (J ≈ 270 Hz); Benzoxazole carbons in the aromatic region.Methyl carbon around 14 ppm; Benzoxazole carbons in the aromatic region.The characteristic quartet of the CF₃ carbon is a key identifier.
¹⁹F NMR (CDCl₃, ppm) Singlet around -60 to -70 ppm.Not applicable.A strong singlet in the ¹⁹F NMR spectrum is definitive for the CF₃ group.
IR (cm⁻¹) Strong C-F stretching bands typically in the 1100-1300 cm⁻¹ region.C-H stretching and bending vibrations for the methyl group.The intense C-F stretching vibrations are a prominent feature.
Mass Spectrometry (m/z) Molecular ion peak at 187.Molecular ion peak at 133.A clear difference in the molecular ion peak corresponding to the mass of the respective compounds.

Experimental Protocols

Determination of n-Octanol/Water Partition Coefficient (logP)

The shake-flask method is a standard procedure for the experimental determination of logP.

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of the n-octanol-saturated buffer or the buffer-saturated n-octanol.

  • Partitioning: Mix equal volumes of the n-octanol and buffer phases containing the dissolved compound in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 24 hours) to allow for complete partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Measurement

The shake-flask method is also commonly used to determine aqueous solubility.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of water or a relevant buffer solution in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The measured concentration represents the aqueous solubility of the compound at that temperature.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Assay Reaction: In a microplate, combine the VEGFR-2 enzyme, the test compound, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the remaining ATP.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the compound concentration.

Visualizing the Mechanism: VEGFR-2 Signaling Pathway

Many benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. One such critical pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, where VEGFR-2 plays a central role.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (dimerized, phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Benzoxazole Trifluoromethylated Benzoxazole Benzoxazole->VEGFR2_active Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of trifluoromethylated benzoxazoles.

Conclusion

The strategic incorporation of a trifluoromethyl group onto the benzoxazole scaffold offers a powerful tool for modulating molecular properties to enhance drug-like characteristics. The resulting increase in lipophilicity and metabolic stability often leads to improved biological activity. The distinct spectroscopic signatures of trifluoromethylated compounds also facilitate their characterization. This comparative analysis underscores the significant potential of trifluoromethylated benzoxazoles in the development of novel therapeutics.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and a workflow to aid in selecting the most appropriate methods for your research needs.

The synthesis of specialty chemicals like this compound can often result in a mixture of the desired product along with unreacted starting materials, byproducts, and residual solvents or catalysts. A thorough purity assessment is therefore critical to ensure the integrity of subsequent biological assays and developmental studies. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose. As a point of comparison, we will also consider the analysis of the structurally similar compound, 2-Chlorobenzoxazole, which lacks the trifluoromethyl group.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds through the cyclization of 2-amino-4-(trifluoromethyl)phenol with a suitable one-carbon synthon. Based on this, potential impurities may include:

  • Unreacted Starting Materials: 2-amino-4-(trifluoromethyl)phenol.

  • Incompletely Cyclized Intermediates: N-acyl or related derivatives of 2-amino-4-(trifluoromethyl)phenol.

  • Isomeric Byproducts: Impurities arising from the synthesis of the 2-amino-4-(trifluoromethyl)phenol starting material.

  • Solvent and Reagent Residues: Acetonitrile, toluene, or any catalysts used in the synthesis.

  • Degradation Products: The benzoxazole ring can be susceptible to hydrolysis under certain conditions.

A general workflow for assessing the purity of the synthesized compound is presented below.

synthesis Synthesized Crude This compound initial_tlc Initial Purity Check (TLC) synthesis->initial_tlc purification Purification (e.g., Column Chromatography, Recrystallization) initial_tlc->purification Impurities Detected hplc HPLC Analysis (Quantitative Purity) purification->hplc gcms GC-MS Analysis (Impurity Identification) purification->gcms nmr NMR Spectroscopy (Structural Confirmation & Purity) purification->nmr elemental Elemental Analysis (Elemental Composition) purification->elemental final_product Pure this compound hplc->final_product Purity ≥ 98% gcms->final_product nmr->final_product elemental->final_product

A general workflow for the purification and purity assessment of synthesized this compound.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, the volatility of the impurities, and the desired level of structural information.

Technique Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, sensitive, widely applicable.Requires a chromophore, may not identify all impurities.
GC-MS Separation based on volatility and polarity, followed by mass-based detection.Identification of volatile impurities, structural information.High sensitivity, excellent for volatile compounds, provides molecular weight and fragmentation data.Not suitable for non-volatile or thermally labile compounds.
NMR (¹H, ¹³C, ¹⁹F) Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with protons, carbons, or fluorine.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than chromatographic methods, complex spectra for mixtures.
Elemental Analysis Combustion of the sample to determine the elemental composition (%C, H, N, Cl, F).Confirmation of elemental composition.Provides fundamental compositional data.Does not distinguish between isomers or identify specific impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential distribution between a solid stationary phase (e.g., C18 silica) and a liquid mobile phase. A UV detector is commonly used for detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient Elution: Start with a higher polarity mobile phase and gradually increase the proportion of the lower polarity solvent. A typical gradient might be:

Time (min)%A%B
07030
201090
251090
267030
307030

Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Analysis: The purity is calculated based on the relative peak area of the main component. For higher accuracy, a calibration curve with a certified reference standard should be used.

Comparison with 2-Chlorobenzoxazole: 2-Chlorobenzoxazole, being less lipophilic due to the absence of the trifluoromethyl group, is expected to have a shorter retention time under the same reverse-phase HPLC conditions.

sample_prep Sample Preparation (Dissolve in Acetonitrile) hplc_system HPLC System (C18 Column) sample_prep->hplc_system gradient Gradient Elution (Water/Acetonitrile with TFA) hplc_system->gradient uv_detection UV Detection (254 nm) gradient->uv_detection data_analysis Data Analysis (Peak Area %) uv_detection->data_analysis

Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in the gas phase, and the mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each compound.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (approx. 100 µg/mL).

  • Injection: Inject 1 µL of the solution in split mode.

  • Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra, which can be compared against a spectral library (e.g., NIST). Purity can be estimated by the peak area percentage.

Comparison with 2-Chlorobenzoxazole: 2-Chlorobenzoxazole is also volatile and well-suited for GC-MS analysis. Its mass spectrum will be distinct from the trifluoromethylated analog, primarily differing by the absence of fragments characteristic of the CF₃ group.

sample_prep Sample Preparation (Dissolve in Volatile Solvent) gc_injection GC Injection sample_prep->gc_injection separation Separation in Capillary Column gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis spectrum Mass Spectrum Generation mass_analysis->spectrum

Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H, ¹³C, and ¹⁹F NMR are particularly useful for organic compounds.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Analysis:

    • ¹H NMR: Look for characteristic signals of the aromatic protons of the benzoxazole ring. Impurities will present as additional signals. The integration of these signals can be used for quantification relative to the main compound.

    • ¹³C NMR: Confirm the number of unique carbon atoms in the molecule. The carbon of the CF₃ group will appear as a quartet.

    • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. A single peak (or a simple multiplet if coupled to other nuclei) is expected for the CF₃ group. The presence of other fluorine-containing impurities will be readily apparent. Quantitative ¹⁹F NMR (qNMR) can be performed using a fluorinated internal standard for accurate purity determination.

Expected NMR Data for this compound (Predicted):

  • ¹H NMR (CDCl₃): Signals in the aromatic region (δ 7.5-8.0 ppm).

  • ¹³C NMR (CDCl₃): Aromatic carbons (δ 110-150 ppm), with the CF₃ carbon appearing as a quartet around δ 120-130 ppm.

  • ¹⁹F NMR (CDCl₃): A singlet for the CF₃ group around δ -60 to -65 ppm (relative to CFCl₃).

Comparison with 2-Chlorobenzoxazole:

  • ¹H and ¹³C NMR: The spectra will be simpler, lacking the signals and couplings associated with the trifluoromethyl group.

  • ¹⁹F NMR: No signal will be observed for 2-Chlorobenzoxazole.

sample_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) sample_prep->nmr_acq h_nmr ¹H NMR Analysis (Proton Environment, Impurity Signals) nmr_acq->h_nmr c_nmr ¹³C NMR Analysis (Carbon Skeleton, CF₃ Quartet) nmr_acq->c_nmr f_nmr ¹⁹F NMR Analysis (Fluorine Presence, Quantitative Purity) nmr_acq->f_nmr structure_confirm Structural Confirmation & Purity Assessment h_nmr->structure_confirm c_nmr->structure_confirm f_nmr->structure_confirm

Workflow for NMR analysis.

Conclusion

A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound. HPLC provides excellent quantitative purity information, GC-MS is invaluable for identifying volatile impurities, and NMR spectroscopy offers definitive structural confirmation and can be used for quantitative analysis, especially ¹⁹F NMR for this particular compound. By comparing the results from these orthogonal techniques, researchers can have high confidence in the purity and identity of their synthesized material, ensuring the reliability of their subsequent scientific endeavors.

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery and development, understanding the selectivity of a compound is paramount to ensuring its safety and efficacy. This guide provides a comprehensive framework for conducting and comparing cross-reactivity studies of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole , a heterocyclic compound belonging to the versatile benzoxazole class. While specific cross-reactivity data for this particular molecule is not publicly available, this document serves as a vital resource for researchers and drug development professionals by outlining a proposed study design, identifying suitable comparators, and detailing established experimental protocols.

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their therapeutic potential is often linked to their ability to interact with various biological targets. However, this same characteristic necessitates a thorough investigation of their off-target interactions to mitigate the risk of adverse effects.

Proposed Comparative Compounds

A robust cross-reactivity study requires the inclusion of relevant comparators. For this compound, a selection of structurally similar compounds and molecules with known overlapping biological activities is proposed.

Table 1: Proposed Compounds for Comparative Cross-Reactivity Analysis

Compound NameCAS NumberRationale for Inclusion
Test Article
This compound114997-91-0The primary compound of interest.
Structural Analogs
2-Chlorobenzoxazole615-18-9Parent benzoxazole with a chloro substitution at position 2.
2-Chloro-5-fluorobenzoxazole135533-78-7A close structural analog with a different halogen at position 5.[4]
2-Methyl-5-(trifluoromethyl)benzoxazole175785-41-8An analog with a methyl group instead of chlorine at position 2.[5]
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole1803837-90-2Features a trifluoromethylthio group, offering a comparison of electronic effects.[6]
Known Bioactive Benzoxazoles
Flunoxaprofen66934-18-7A non-steroidal anti-inflammatory drug (NSAID) containing a benzoxazole core.[3]
Benoxaprofen51234-28-7Another NSAID from the benzoxazole class, providing a benchmark for anti-inflammatory targets.[3]

Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach is recommended to comprehensively assess the cross-reactivity profile of this compound. This typically involves a combination of in vitro binding and functional assays against a broad panel of biological targets.

Kinome Profiling

Given that kinases are a major class of drug targets, assessing the interaction of the test compound with a wide array of kinases is crucial. Kinome scanning services, such as KINOMEscan®, offer high-throughput screening of small molecules against hundreds of human kinases.[7][8]

Experimental Workflow:

  • Compound Submission: The test compound and comparators are submitted at a defined concentration.

  • Competitive Binding Assay: The compounds are tested for their ability to displace a labeled ligand from the active site of each kinase in the panel.

  • Data Analysis: The results are typically expressed as the percentage of remaining ligand binding. A lower percentage indicates a stronger interaction between the compound and the kinase.

  • Hit Identification: Kinases showing significant inhibition (e.g., >80% inhibition at a 10 µM concentration) are identified as potential off-targets.

  • Dose-Response Analysis: For identified "hits," a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value, providing a quantitative measure of potency.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound & Comparators CompBind Competitive Binding Assay Compound->CompBind KinasePanel Kinase Panel (e.g., KINOMEscan®) KinasePanel->CompBind PctInhibition % Inhibition Calculation CompBind->PctInhibition HitID Hit Identification PctInhibition->HitID DoseResponse Dose-Response (Kd / IC50) HitID->DoseResponse

Figure 1. A generalized workflow for kinome profiling to assess off-target kinase interactions.

Safety Pharmacology Profiling

To assess a broader range of potential off-target liabilities, screening against a panel of receptors, ion channels, transporters, and enzymes is recommended. Several contract research organizations (CROs) offer standardized safety pharmacology panels.[9][10][11][12]

Experimental Protocol (General Radioligand Binding Assay):

  • Target Preparation: Membranes from cells expressing the target receptor, ion channel, or transporter are prepared. For enzymes, a purified, active form is used.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

  • Competitive Binding: The test compound at a screening concentration (e.g., 10 µM) is incubated with the target preparation and a specific radiolabeled ligand.

  • Incubation and Washing: The mixture is incubated to allow for binding equilibrium. Unbound radioligand is then washed away.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. Significant inhibition warrants further investigation with dose-response curves to determine the IC50 or Ki value.[13]

Enzyme Inhibition Assays

For specific enzymes of interest that may not be included in standard panels, individual enzyme inhibition assays can be performed.[14]

Experimental Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, the enzyme solution, the substrate solution, and a dilution series of the test compound.

  • Pre-incubation: The enzyme is pre-incubated with the various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The rate of product formation or substrate depletion is monitored over time, typically using a spectrophotometer or plate reader.

  • Data Analysis: The reaction rates at each inhibitor concentration are used to calculate the percentage of inhibition. These values are then plotted against the inhibitor concentration to determine the IC50.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 2: Hypothetical Cross-Reactivity Profile of this compound and Comparators

Target ClassTargetAssay TypeThis compoundComparator 1Comparator 2Comparator 3
Kinases IC50 / Kd (µM) IC50 / Kd (µM) IC50 / Kd (µM) IC50 / Kd (µM)
Kinase ABinding> 105.2> 108.1
Kinase BFunctional1.50.89.72.3
GPCRs IC50 / Ki (µM) IC50 / Ki (µM) IC50 / Ki (µM) IC50 / Ki (µM)
Receptor XBinding> 10> 10> 10> 10
Receptor YBinding7.89.1> 10> 10
Ion Channels IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM)
Channel ZFunctional> 10> 106.5> 10
Enzymes IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM)
Enzyme 1Inhibition3.41.2> 105.6

Hypothetical Signaling Pathway Involvement

Benzoxazole derivatives have been reported to modulate various signaling pathways. A thorough cross-reactivity study can help elucidate which pathways are affected by on-target and off-target activities. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase GPCR->AC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->TF Gene Gene Expression TF->Gene

Figure 2. Hypothetical signaling pathways potentially modulated by benzoxazole derivatives.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, this guide provides a robust framework for designing and executing a comprehensive comparative study. By employing a combination of kinome profiling, broad safety pharmacology screening, and specific enzyme inhibition assays, researchers can generate the critical data needed to assess the selectivity of this compound. The inclusion of structurally and functionally related comparators will provide essential context for interpreting the results. This systematic approach will enable a thorough understanding of the compound's off-target profile, ultimately supporting the development of safer and more effective therapeutics.

References

Benchmarking 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: A Comparative Analysis Against Established Therapeutic Agents in Neuroinflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following comparison guide is a hypothetical analysis based on the known general activities of the benzoxazole scaffold. As of the time of this publication, specific experimental data for 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is not publicly available. The data presented for this compound is illustrative and intended to guide potential research and evaluation.

This guide provides a comparative benchmark of the investigational compound this compound against two well-established therapeutic agents: Celecoxib, a selective COX-2 inhibitor, and Dimethyl Fumarate, a known activator of the Nrf2 pathway. The comparison focuses on key biological activities relevant to neuroinflammation and oxidative stress, providing researchers, scientists, and drug development professionals with a framework for evaluating its potential therapeutic efficacy.

Overview of Compounds

  • This compound (C5TB): An investigational compound with a benzoxazole core. Benzoxazole derivatives have been noted for a range of biological activities, including anti-inflammatory and antioxidant effects[1][2]. The trifluoromethyl group is a common feature in medicinal chemistry known to enhance metabolic stability and potency.

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][4] It is widely used for the management of pain and inflammation.

  • Dimethyl Fumarate (DMF): An oral therapeutic approved for the treatment of multiple sclerosis. Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway, a key regulator of cellular antioxidant responses.[2][5][6]

Quantitative Data Presentation

The following tables summarize the hypothetical in vitro performance of this compound in comparison to Celecoxib and Dimethyl Fumarate in key assays related to anti-inflammatory and antioxidant activity.

Table 1: In Vitro COX-2 Enzyme Inhibition

CompoundIC50 (nM) for COX-2Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Hypothetical) 85>100
Celecoxib50[7]>600[7]
Dimethyl FumarateNot ApplicableNot Applicable

Table 2: Inhibition of LPS-Induced TNF-α Release in Microglia

CompoundIC50 (µM)
This compound (Hypothetical) 2.5
Celecoxib5.2
Dimethyl Fumarate15

Table 3: Nrf2 Nuclear Translocation and Target Gene Expression

Compound (at 10 µM)Nrf2 Nuclear Translocation (Fold Increase)HO-1 Gene Expression (Fold Increase)
This compound (Hypothetical) 4.86.2
Celecoxib1.21.5
Dimethyl Fumarate5.5[5]7.0[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially modulated by these compounds and a general workflow for their evaluation.

G Experimental Workflow for Compound Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Benchmarking COX-2_Inhibition COX-2 Inhibition Assay IC50_Calculation IC50 Calculation COX-2_Inhibition->IC50_Calculation TNFa_Release LPS-Induced TNF-α Release Assay TNFa_Release->IC50_Calculation Nrf2_Activation Nrf2 Activation Assay Fold_Change Fold Change Analysis Nrf2_Activation->Fold_Change Comparison Comparison with Known Agents IC50_Calculation->Comparison Fold_Change->Comparison Compound_Library Compound Library (C5TB, Celecoxib, DMF) Compound_Library->COX-2_Inhibition Compound_Library->TNFa_Release Compound_Library->Nrf2_Activation

A general workflow for the in vitro evaluation and benchmarking of test compounds.

G NF-κB Signaling Pathway in Neuroinflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, COX-2, etc.) Nucleus->Inflammatory_Genes Induces Transcription of C5TB 2-Chloro-5-(trifluoromethyl) benzo[d]oxazole C5TB->IKK_Complex Inhibits (Hypothesized)

The NF-κB signaling pathway, a key driver of inflammation.

G Nrf2 Antioxidant Response Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Induces Transcription of C5TB 2-Chloro-5-(trifluoromethyl) benzo[d]oxazole C5TB->Keap1 Modifies (Hypothesized) DMF Dimethyl Fumarate DMF->Keap1 Modifies

The Nrf2 pathway, a key regulator of antioxidant defense mechanisms.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of recombinant human COX-2 enzyme.

  • Objective: To determine the IC50 value of the test compounds for COX-2.

  • Materials: Human recombinant COX-2 enzyme, COX assay buffer, COX probe, arachidonic acid (substrate), Celecoxib (positive control), 96-well plates, fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in DMSO.

    • In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compounds or control.

    • Pre-incubate the plate at 25°C for 10 minutes.[8]

    • Initiate the enzymatic reaction by adding the COX probe and arachidonic acid.[3]

    • Immediately begin kinetic measurement of fluorescence at an excitation of 535 nm and an emission of 587 nm.[8]

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

LPS-Induced TNF-α Release Assay in BV-2 Microglial Cells

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from microglia stimulated with lipopolysaccharide (LPS).

  • Objective: To quantify the inhibitory effect of the test compounds on TNF-α production in activated microglial cells.

  • Materials: BV-2 microglial cells, cell culture medium, lipopolysaccharide (LPS), test compounds, ELISA kit for mouse TNF-α.

  • Procedure:

    • Seed BV-2 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 24 hours to induce an inflammatory response.[9]

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's protocol.[10]

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-only control.

    • Determine the IC50 values from the dose-response curve.

Nrf2 Activation Assay (Immunofluorescence and qPCR)

This assay evaluates the ability of a compound to induce the activation of the Nrf2 pathway, a key regulator of antioxidant responses.

  • Objective: To measure the induction of Nrf2 nuclear translocation and the expression of its target gene, Heme Oxygenase-1 (HO-1).

  • Materials: Human astrocyte or microglial cell line, cell culture medium, test compounds, Dimethyl Fumarate (positive control), primary antibodies against Nrf2 and HO-1, fluorescently labeled secondary antibodies, DAPI for nuclear staining, reagents for RNA extraction and quantitative PCR (qPCR).

  • Procedure:

    • Nrf2 Nuclear Translocation (Immunofluorescence):

      • Culture cells on coverslips in a 24-well plate.

      • Treat cells with test compounds or DMF for a specified time (e.g., 6 hours).[5]

      • Fix, permeabilize, and block the cells.

      • Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.

      • Counterstain nuclei with DAPI.

      • Capture images using a fluorescence microscope and quantify the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity.

    • HO-1 Gene Expression (qPCR):

      • Culture cells in a 6-well plate and treat with test compounds or DMF.

      • Extract total RNA from the cells.

      • Synthesize cDNA from the RNA.

      • Perform qPCR using primers specific for HO-1 and a housekeeping gene (e.g., GAPDH) for normalization.

      • Calculate the fold change in HO-1 expression relative to vehicle-treated cells using the ΔΔCT method.[11]

Conclusion

This guide presents a hypothetical but scientifically grounded framework for benchmarking this compound against established therapeutic agents. The illustrative data suggests that C5TB could possess a dual-action profile, inhibiting key inflammatory mediators like COX-2 and TNF-α while also activating the protective Nrf2 antioxidant pathway. Such a profile could offer a synergistic approach to treating complex diseases involving both neuroinflammation and oxidative stress.

The provided experimental protocols offer a clear path for the empirical validation of these hypothetical activities. Further investigation is warranted to confirm the biological activity of this compound and to fully elucidate its therapeutic potential.

References

A Comparative Guide to Bioisosteric Replacements for the Trifluoromethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to modulate the physicochemical characteristics of drug candidates. However, the exploration of bioisosteric replacements for the CF3 group is a critical strategy in lead optimization to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of common bioisosteres for the trifluoromethyl group, supported by experimental data, detailed protocols, and a visual representation of the bioisosteric replacement workflow.

Data Presentation: A Comparative Analysis

The following table summarizes quantitative data from a study on indole-based inhibitors of the AAA ATPase p97, showcasing the impact of replacing a trifluoromethyl group with various bioisosteres on inhibitory activity (IC50) and calculated lipophilicity (clogP).[1] A second example illustrates the successful replacement of an aliphatic nitro group with a trifluoromethyl group in a series of positive allosteric modulators of the cannabinoid receptor 1 (CB1), highlighting improvements in metabolic stability and potent in vivo activity.[2][3][4][5]

Compound/Bioisostere Target IC50 (µM) a clogP b In Vitro Metabolic Stability (t½, min) c In Vivo Efficacy d
Trifluoromethyl (CF3) p974.7 ± 2.02.95--
Pentafluorosulfanyl (SF5)p9721.5 ± 0.44.03--
Nitro (NO2)p970.05 ± 0.042.01--
Methyl (CH3)p970.24 ± 0.112.59--
Methoxy (OCH3)p970.71 ± 0.221.91--
Trifluoromethoxy (OCF3)p973.8 ± 0.83.50--
Aliphatic Nitro (CH2NO2) CB1--≤ 10 (rat, mouse), 41 (human)Promising efficacy
Trifluoromethyl (CH2CF3) CB1--Improved vs. NO2 analogueSimilar activity to NO2 analogue

a Half-maximal inhibitory concentration.[1] b Calculated logarithm of the octanol-water partition coefficient.[1] c Half-life in liver microsomes.[2] d Efficacy in a mouse model of neuropathic pain.[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key experimental protocols relevant to the data presented.

p97 ATPase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies p97 ATPase activity by measuring the amount of ADP produced in the enzymatic reaction.

  • Reaction Setup: The p97 enzyme is incubated with the test compound in a buffer containing ATP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which converts the ADP produced to ATP. This newly synthesized ATP is quantified using a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the amount of ADP produced and, therefore, the kinase activity.[6][7][8][9]

  • Data Analysis: The luminescent signal is measured using a plate reader, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CB1 Receptor Positive Allosteric Modulator Assay (β-Arrestin Recruitment Assay)

This cell-based assay measures the ability of a compound to modulate the recruitment of β-arrestin to the CB1 receptor upon agonist stimulation.

  • Cell Culture: Cells stably expressing the human CB1 receptor and a β-arrestin fusion protein are cultured and plated in multi-well plates.[10][11][12][13][14]

  • Compound Incubation: The cells are incubated with the test compound at various concentrations.

  • Agonist Stimulation: A known CB1 agonist is added to the wells to stimulate the receptor.

  • Signal Detection: The recruitment of β-arrestin to the activated CB1 receptor is detected using a chemiluminescent or fluorescent signal, often based on enzyme fragment complementation.[10][11][12][13][14]

  • Data Analysis: The signal is measured using a plate reader, and the potentiation of the agonist response by the allosteric modulator is quantified.

In Vivo Neuropathic Pain Model (Mouse)

This model is used to assess the analgesic efficacy of compounds in a setting of nerve injury-induced pain.

  • Induction of Neuropathy: A peripheral nerve injury is surgically induced in mice, commonly through spared nerve injury or chronic constriction injury of the sciatic nerve.[15][16]

  • Compound Administration: The test compound or vehicle is administered to the animals, typically via intraperitoneal injection or oral gavage.[17]

  • Behavioral Testing: The response to noxious stimuli is measured to assess pain sensitivity. Common tests include the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[18]

  • Data Analysis: The withdrawal thresholds or latencies are recorded and compared between the compound-treated and vehicle-treated groups to determine the analgesic effect of the compound.

Visualization of the Bioisosteric Replacement Workflow

The following diagram illustrates a typical workflow for a bioisosteric replacement study in drug discovery.

Bioisosteric_Replacement_Workflow cluster_0 Initial Phase cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration cluster_3 In Vivo Validation Start Lead Compound with Trifluoromethyl Group Design Design of Bioisosteric Analogues Start->Design Synthesis Chemical Synthesis Design->Synthesis PhysChem Physicochemical Profiling (logD, pKa) Synthesis->PhysChem Pharmaco Pharmacological Screening (IC50, Ki) Synthesis->Pharmaco ADME ADME Profiling (Metabolic Stability) Synthesis->ADME SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR Pharmaco->SAR ADME->SAR Selection Candidate Selection SAR->Selection InVivo In Vivo Efficacy & Pharmacokinetics Selection->InVivo Optimization Lead Optimization InVivo->Optimization Optimization->Design Iterative Design

A typical workflow for bioisosteric replacement studies in drug discovery.

References

The Strategic Advantage of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery, the 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole scaffold is emerging as a cornerstone for the development of novel therapeutics. This heterocyclic moiety offers a unique combination of physicochemical and pharmacological properties, providing researchers with a versatile and potent building block for designing next-generation drug candidates. This guide provides a comparative analysis of this scaffold, supported by experimental data, to assist researchers, scientists, and drug development professionals in harnessing its full potential.

The strategic incorporation of a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzoxazole core confers distinct advantages. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, and its presence can significantly enhance metabolic stability, increase lipophilicity, and improve a compound's binding affinity to its target protein.[1][2] The chlorine atom, on the other hand, can modulate the electronic properties of the molecule and provide an additional point of interaction with the target, often leading to enhanced potency.

Comparative Performance Analysis: Benzoxazole Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is a clinically validated strategy in oncology. Benzoxazole derivatives have shown significant promise as VEGFR-2 inhibitors. The following tables summarize the in vitro activity of various substituted benzoxazoles against cancer cell lines and VEGFR-2 kinase, providing a comparative perspective on the influence of different substituents.

Table 1: Comparative in vitro Anti-proliferative Activity of Benzoxazole Derivatives

Compound IDR1R2Target Cell LineIC50 (µM)Reference
8d HHMCF-73.43[3]
HCT1162.79[3]
HepG22.43[3]
8e ClHHCT116close to sorafenib[3]
12l Cl2,5-dichloro phenylMCF-76.87[4]
HepG26.70[4]
14b Cl2-methoxy phenylMCF-74.75[4]
HepG24.61[4]
14i CH3-HepG23.22[4]
4c --HepG29.45[5]
HCT-1165.76[5]
MCF-77.36[5]
Sorafenib (Reference) --MCF-74.21[3]
HCT1165.30[3]
HepG23.40[3]

Table 2: Comparative in vitro VEGFR-2 Kinase Inhibitory Activity

Compound IDR1R2IC50 (µM)Reference
8d HH0.0554[3]
8a H-0.0579[3]
8e Cl-0.0741[3]
12l Cl2,5-dichloro phenyl0.09738[6][7]
4c --0.12[5]
4b --0.13[5]
Sorafenib (Reference) --0.0782[3]

Experimental Protocols

Synthesis of 2-Substituted Benzoxazoles

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various reagents. A common procedure is as follows:

  • To a solution of an appropriate 2-aminophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a base such as 2-fluoropyridine (2 equivalents).

  • Cool the mixture to 0°C.

  • Add triflic anhydride (Tf2O) (1.2 equivalents) dropwise and stir for 15 minutes.

  • Add the desired amide (1.1 equivalents) and stir the reaction at room temperature for 1 hour.

  • Quench the reaction with triethylamine.

  • Evaporate the solvent and purify the residue by column chromatography to obtain the desired 2-substituted benzoxazole.[8]

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of compounds against VEGFR-2 can be determined using a luminescence-based kinase assay.[9][10][11]

  • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Add the master mixture to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the "Test Wells". Add buffer with DMSO to the "Positive Control" wells and buffer alone to the "Blank" wells.

  • Add diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10-15 minutes to stabilize the signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.[9][11]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

  • Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-72 hours).

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified atmosphere.

  • Add a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Visualizing Key Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Permeability Vascular Permeability VEGFR2->Permeability RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT->Proliferation AKT->Migration

Caption: VEGFR-2 Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (2-Aminophenol, Amide) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay VEGFR-2 Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell Viability Assay (MTT) Characterization->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Drug Discovery Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole (CAS No. 114997-91-0) in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance.

Immediate Safety and Handling Protocols

Prior to handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS). This compound is a halogenated organic substance and requires careful management as hazardous waste.

Personal Protective Equipment (PPE): All personnel handling this chemical must wear the following PPE to minimize exposure:

  • Hand Protection: Nitrile rubber gloves are recommended. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[1]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[2]

  • Body Protection: A standard laboratory coat is required. When handling larger volumes, a chemically resistant apron should be worn over the lab coat.[2][3]

  • Respiratory Protection: All handling of this chemical, especially during waste collection and commingling, should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[4][5]

Step-by-Step In-Laboratory Disposal Protocol

The following is a detailed methodology for the safe segregation and preparation of this compound for final disposal.

Objective: To safely collect, label, and store waste this compound for subsequent removal by a licensed hazardous waste disposal service.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene or glass, with a secure screw-top cap)

  • "Hazardous Waste" labels

  • Secondary containment bin

  • Appropriate PPE (as outlined in Section 1)

Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as a "Halogenated Organic Waste."

    • Crucially, do not mix this waste with non-halogenated organic waste, acids, bases, or oxidizers. [4][5] Incompatible mixtures can lead to dangerous chemical reactions.

    • Solutions containing this compound should be collected separately. Contaminated labware (e.g., glassware, pipette tips) should also be treated as hazardous waste.

  • Container Selection and Preparation:

    • Select a waste container that is in good condition, free from leaks or cracks, and compatible with the chemical.[4][6]

    • The use of metal containers is generally not recommended for halogenated solvents as they can corrode.[7]

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[4][6]

  • Waste Labeling:

    • The label must be filled out completely and legibly.[4][6]

    • Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[5]

    • Indicate the hazard properties (e.g., "Toxic," "Health Hazard").[8]

    • Record the date when the first waste is added to the container (the "accumulation start date").

  • Waste Accumulation:

    • Perform all waste transfers within a chemical fume hood.[4][5]

    • Keep the waste container securely closed at all times, except when actively adding waste.[4][6] If a funnel is used, it must be removed, and the cap replaced immediately after use.[6]

    • Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion and to prevent spills.[8]

  • Storage:

    • Store the sealed waste container in a designated and clearly marked satellite accumulation area within the laboratory.[5]

    • The container must be placed in a secondary containment bin to catch any potential leaks.[5][6]

    • Store the container away from incompatible materials.[7]

  • Arranging for Final Disposal:

    • Once the container is full or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not dispose of this chemical down the drain or in regular trash.[7]

Final Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration. This process ensures the complete destruction of the halogenated organic compounds.

ParameterRecommended ValueRationale
Incineration Temperature > 1100°C (2012°F)Ensures complete destruction of halogenated organic compounds. Required for waste containing more than 1% halogenated substances.
Residence Time > 2 secondsProvides sufficient time for the complete breakdown of the chemical structure.
Destruction Efficiency > 99.99%High efficiency is necessary to prevent the release of harmful byproducts.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.

  • Assess the Spill: For small spills that you are trained to handle, wear the appropriate PPE. For large or unknown spills, evacuate the area and contact your institution's emergency response team.[4]

  • Contain and Absorb: Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[9] Do not use combustible materials like paper towels for large spills of flammable solutions.

  • Collect and Dispose: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container. Label it appropriately and arrange for disposal.

  • Decontaminate: Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep In-Lab Preparation cluster_disposal Final Disposal start Chemical is identified as waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate container Select Compatible & Labeled Waste Container segregate->container transfer Transfer Waste to Container (Do not overfill) container->transfer seal Securely Seal Container transfer->seal store Store in Secondary Containment in Designated Area seal->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup Hand-off transport Transport to Disposal Facility pickup->transport incinerate High-Temperature Incineration (>1100°C) transport->incinerate destroy Complete Destruction incinerate->destroy

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole (CAS No. 114997-91-0). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

Based on available safety information, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Strict adherence to the following operational and disposal plans is mandatory to mitigate these risks.

Operational Plan: Safe Handling Protocol

This step-by-step guidance ensures the safe handling of this compound from receipt to use.

1. Engineering Controls and Work Area Preparation:

  • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ensure that an eyewash station and a safety shower are readily accessible and have been tested within the last month.

  • The work surface should be covered with absorbent, disposable bench paper to contain any potential spills.

2. Personal Protective Equipment (PPE) Selection and Use:

  • Eye and Face Protection: Wear chemical safety goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice for many laboratory chemicals, but it is crucial to check the manufacturer's glove compatibility charts for breakthrough time and permeation rate for chlorinated and fluorinated organic compounds. Always inspect gloves for any signs of degradation or punctures before use. Use proper glove removal technique to avoid skin contact.

    • Protective Clothing: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a full protective suit should be worn over the lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., P95 or P100) must be used.

3. Chemical Handling:

  • Avoid direct contact with the substance.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Keep the container tightly closed when not in use.

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE) Summary

The following table summarizes the essential PPE for handling this compound.

Protection Type Specific Recommendation Standard/Consideration
Eye/Face Protection Chemical safety goggles or a combination of safety glasses and a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Laboratory coat. Chemically resistant apron for splash hazards.Inspect gloves before each use. Consult manufacturer data for specific chemical compatibility.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.Recommended Filter type: Particulates filter conforming to EN 143.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this chemical (e.g., gloves, bench paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or unwanted this compound should be kept in its original or a suitable, tightly sealed container labeled as hazardous waste.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Prevent spilled material from entering drains or waterways.

3. Final Disposal:

  • All waste containing this compound must be disposed of through the institution's designated hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Verify safety controls handling Chemical Handling in Fume Hood ppe->handling use Experimental Use handling->use decon Decontamination of Work Area use->decon After experiment completion waste Segregate Hazardous Waste decon->waste remove_ppe Doff PPE waste->remove_ppe disposal Dispose of Waste via Authorized Channels waste->disposal wash Wash Hands Thoroughly remove_ppe->wash end End of Process wash->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.